Propane-1,3-diyl bis(3-oxobutanoate)
Description
Propriétés
IUPAC Name |
3-(3-oxobutanoyloxy)propyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-8(12)6-10(14)16-4-3-5-17-11(15)7-9(2)13/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCCJYZVQPSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCCOC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity of beta-keto ester groups in Propane-1,3-diyl bis(3-oxobutanoate)
Reactivity of -Keto Ester Groups in Propane-1,3-diyl bis(3-oxobutanoate)
Executive Summary
Propane-1,3-diyl bis(3-oxobutanoate) (also known as 1,3-propanediol diacetoacetate) represents a versatile bifunctional scaffold in medicinal chemistry and materials science. Its utility stems from the dual
This guide provides a technical deep-dive into exploiting these reactive centers for drug development, focusing on the synthesis of dihydropyridine (DHP) calcium channel blockers and the fabrication of biodegradable hydrogels for controlled release.
Molecular Architecture & Electronic Properties[1]
The reactivity of this molecule is governed by the Keto-Enol Tautomerism inherent to the
Reactive Sites Analysis
The molecule possesses multiple electrophilic and nucleophilic sites, allowing for diverse synthetic pathways.
Figure 1: Mapping the electrophilic and nucleophilic reactivity centers of the bis-acetoacetate scaffold.
Carbonyl Reactivity: Heterocycle Synthesis
For drug discovery, the most critical application of propane-1,3-diyl bis(3-oxobutanoate) is in Multicomponent Reactions (MCRs) to form heterocyclic pharmacophores.
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction typically condenses an aldehyde, ammonia, and two equivalents of a
Unique Feature of Bis-Acetoacetates: Using a bis-acetoacetate allows for the formation of linked DHP dimers or macrocyclic DHPs , depending on dilution and stoichiometry. These structures are investigated for multidrug resistance (MDR) reversal activity.
Mechanism Workflow
-
Knoevenagel Condensation: Aldehyde reacts with one
-keto ester unit. -
Enamine Formation: Ammonia reacts with the second
-keto ester unit.[2] -
Michael Addition & Cyclization: The enamine attacks the Knoevenagel intermediate.
Figure 2: Mechanistic pathway for the synthesis of linked 1,4-dihydropyridines via Hantzsch condensation.
Experimental Protocol: Synthesis of Bis-1,4-DHP
Objective: Synthesize a propane-1,3-diyl linked bis-dihydropyridine.
Reagents:
-
Propane-1,3-diyl bis(3-oxobutanoate) (1.0 equiv)
-
Substituted Benzaldehyde (2.0 equiv)
-
Ammonium Acetate (2.2 equiv)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of propane-1,3-diyl bis(3-oxobutanoate) in 30 mL of ethanol.
-
Addition: Add 20 mmol of the chosen benzaldehyde and 22 mmol of ammonium acetate.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). -
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).
-
Isolation: Filter the precipitated solid. Wash with cold water (
) and cold ethanol ( ). -
Purification: Recrystallize from hot ethanol to yield the pure bis-DHP.
Validation:
-
NMR: Look for the singlet at
corresponding to the C4-H of the DHP ring. -
IR: Distinct NH stretch (
) and ester carbonyl ( ).
C-Nucleophilic Reactivity: Crosslinking & Hydrogels
The active methylene group (
Michael Addition Crosslinking
Reaction with electron-deficient alkenes (e.g., acrylates, maleimides) proceeds rapidly at room temperature. Because the propane-1,3-diyl bis(3-oxobutanoate) has four acidic protons (two per acetoacetate arm), it acts as a tetra-functional crosslinker.
Application: This chemistry is used to form in situ gelling hydrogels for drug delivery. The ester bonds in the backbone are hydrolytically labile, ensuring biodegradability.
| Feature | Acetoacetate-Acrylate System | Radical Polymerization |
| Mechanism | Anionic Step-Growth | Chain-Growth Radical |
| Catalyst | Weak Base (DBU, TBD) | Photoinitiator / Redox |
| Oxygen Inhibition | None | High |
| Byproducts | None (Atom Economical) | Radical species |
| Network Structure | Homogeneous | Heterogeneous |
Experimental Protocol: Hydrogel Formation
Objective: Create a crosslinked network using Propane-1,3-diyl bis(3-oxobutanoate) and PEG-diacrylate.
Reagents:
-
Component A: Propane-1,3-diyl bis(3-oxobutanoate)
-
Component B: Poly(ethylene glycol) diacrylate (PEGDA, MW 575)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]
Procedure:
-
Stoichiometry: Calculate the molar ratio of Acetoacetate protons to Acrylate groups. A 1:1 ratio is standard for full conversion.
-
Note: The bis-acetoacetate has 4 reactive protons.
-
-
Mixing: Mix Component A and Component B in a vial. Vortex for 30 seconds to ensure homogeneity.
-
Catalysis: Add DBU (0.5 - 1.0 wt% relative to total mass).
-
Curing: Vortex immediately. Gelation will occur within 60–180 seconds at room temperature (exothermic).
-
Post-Cure: Allow the gel to sit for 1 hour to ensure maximum conversion.
Figure 3: Kinetic pathway for the base-catalyzed Michael addition crosslinking.
References
-
Hantzsch Reaction Mechanism & Applications
-
Michael Addition Kinetics
-
Biginelli Reaction Overview
-
1,3-Propanediol Applications
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News - 1,3-Propanediol application in the industrial field [sprchemical.com]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]
Structural Dynamics of Propane-1,3-diyl bis(3-oxobutanoate): A Technical Guide
Executive Summary
Propane-1,3-diyl bis(3-oxobutanoate) (CAS: 41365-24-6), frequently referred to as 1,3-propanediol diacetoacetate, represents a unique class of bis-
For researchers in drug discovery and material science, this "dual-head" architecture presents both a challenge and an opportunity. The molecule does not exist as a single structure but as a statistical distribution of Keto-Keto (KK) , Keto-Enol (KE) , and Enol-Enol (EE) forms.[1] Understanding and controlling this equilibrium is critical for:
-
Reproducibility: Ensuring consistent reactivity in Hantzsch dihydropyridine synthesis.
-
Chelation: Optimizing metal-ligand binding in metallodrug formulations.
-
Crosslinking: Controlling the rate of enamine formation in hydrogel drug delivery systems.
This guide provides the theoretical framework and practical protocols to master the behavior of this molecule.
The Tautomeric Manifold
The core feature of Propane-1,3-diyl bis(3-oxobutanoate) is the ability of its two acetoacetate moieties to undergo keto-enol tautomerism.[1] Because the C3 (propyl) linker is electronically insulating and flexible, the two heads behave as semi-independent systems, yet the bulk properties depend on the aggregate distribution.
The Three Species
In solution, the molecule exists in a dynamic equilibrium defined by three distinct populations:
-
Keto-Keto (KK): Both heads are in the diketone form. Favored in polar, hydrogen-bond-accepting solvents (DMSO, Methanol).[1]
-
Keto-Enol (KE): One head is tautomerized; the other is not.[1][2] This is statistically significant in solvents of intermediate polarity.
-
Enol-Enol (EE): Both heads are in the enol form, stabilized by dual intramolecular hydrogen bonds. Favored in non-polar solvents (
, Toluene).
Mechanism of Stabilization
The enol form is not merely a double bond isomer; it is a supramolecular ring system . The cis-enol configuration allows for a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen. This creates a pseudo-aromatic 6-membered ring, lowering the enthalpy of the enol form significantly in the absence of competing external hydrogen bonds.
Figure 1: The stepwise tautomeric equilibrium of Propane-1,3-diyl bis(3-oxobutanoate). The transition is driven by solvent polarity and proton transfer kinetics.
Thermodynamics & Solvent Effects (Meyer's Rule)
The equilibrium constant
Comparative Solvent Data
While specific literature values for the propyl-bis derivative are rare, its behavior can be modeled on ethyl acetoacetate (EAA), adjusted for the statistical factor of two reactive sites.
| Solvent | Dielectric Constant ( | Dominant Species | Approx. % Enol (per head)* | Mechanism of Shift |
| Water / D₂O | 80.1 | Keto-Keto (KK) | < 1% | Water disrupts intramolecular H-bonds; stabilizes polar Keto form.[1] |
| DMSO-d₆ | 46.7 | Keto-Keto (KK) | 2-5% | Strong H-bond acceptor; competes with intramolecular H-bond.[1] |
| Acetone-d₆ | 20.7 | Mixed (KK/KE) | 15-20% | Intermediate polarity.[1] |
| Chloroform-d | 4.8 | Mixed (KE/EE) | 40-50% | Weak interaction allows intramolecular H-bond formation.[1] |
| Benzene-d₆ | 2.3 | Enol-Enol (EE) | > 70% | Non-polar environment maximizes stabilization of the pseudo-ring.[1] |
*Note: Values are estimates based on mono-acetoacetate analogs. The "Bis" nature implies that in
Analytical Protocol: Quantitative NMR
The only reliable method to distinguish and quantify the KK, KE, and EE forms without disturbing the equilibrium is Proton Nuclear Magnetic Resonance (
Diagnostic Signals
The molecule presents distinct signatures for the Keto and Enol forms.[2]
-
Keto Form: Look for the
-methylene protons ( ).[1] These appear as a singlet around 3.4 – 3.6 ppm . -
Enol Form: Look for the vinyl proton (
).[1] This appears as a singlet around 4.9 – 5.1 ppm . -
Enolic Hydroxyl: A very broad, deshielded singlet often found at 12.0 – 12.5 ppm (visible only in dry, non-exchangeable solvents like
or ).
Calculation of Enol Content
To calculate the percentage of enol character (
Where:
- = Integral of the enol vinyl proton (~5.0 ppm).
- = Integral of the keto methylene protons (~3.5 ppm).
-
Note: We divide
by 2 because the keto form contributes 2 protons per head, while the enol form contributes 1.
Step-by-Step Experimental Workflow
Figure 2: Protocol for quantitative determination of tautomeric ratios via 1H NMR.
Applications in Drug Development: The Hantzsch Reaction[3][4]
The primary utility of Propane-1,3-diyl bis(3-oxobutanoate) in medicinal chemistry lies in the synthesis of 1,4-dihydropyridines (DHPs) , a scaffold found in calcium channel blockers (e.g., Nifedipine, Amlodipine).[3]
Because this molecule has two
-
Bis-DHPs: Two DHP pharmacophores linked by a propyl chain (potential for high-affinity bivalent binding).[1]
-
Macrocycles: If the concentration is low (high dilution conditions), the molecule can wrap around to react with itself or a bis-aldehyde, forming large macrocyclic rings.
Reaction Mechanism (Bis-DHP Formation)
The synthesis follows the classic Hantzsch pathway, but occurs twice.
-
Knoevenagel Condensation: The keto-form of the ester reacts with an aldehyde (R-CHO) to form an
-unsaturated intermediate.[1][3] -
Enamine Formation: The enol-form (or keto form) reacts with ammonia/amine to form an enamine.[3]
-
Michael Addition & Cyclization: The enamine attacks the Knoevenagel adduct, followed by cyclization to the DHP ring.
Critical Insight: The reaction rate often depends on the enol content. Using a solvent that stabilizes the enol form (like ethanol or toluene) can accelerate the initial enamine formation step.
References
-
Meyer, K. H. (1911). Über die Keto-Enol-Tautomerie. Justus Liebigs Annalen der Chemie.[4] [1]
-
Hantzsch, A. (1882).[4][5] Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.[4]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for ester stability and reactivity). [1]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for acidity of alpha-protons). [1]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR shifts of enols). [1]
Sources
Rheological and Physicochemical Profiling of Propane-1,3-diyl bis(3-oxobutanoate): Viscosity, Density, and Formulation Dynamics
Executive Summary
Propane-1,3-diyl bis(3-oxobutanoate) (CAS: 174498-06-7), commonly known as 1,3-propanediol diacetoacetate, is a highly versatile β-dicarbonyl monomer. In recent years, it has emerged as a critical multi-functional Michael donor for isocyanate-free curable compositions, dynamic vitrimers, and advanced biomaterials. For drug development professionals and materials scientists, mastering the rheological and physicochemical properties of this monomer is essential for formulating solventless, non-toxic matrices. This whitepaper provides an in-depth technical analysis of its density, viscosity, and curing kinetics, grounded in field-proven methodologies.
Physicochemical Profiling and Causality
Understanding the macroscopic properties of a monomer requires analyzing its molecular architecture. Propane-1,3-diyl bis(3-oxobutanoate) exhibits a unique balance of high density and low viscosity.
-
Density Dynamics: The monomer has a predicted density of 1.155 ± 0.06 g/cm³[1]. This density is notably higher than that of simple aliphatic diols. The Causality: The incorporation of two highly polar acetoacetate end-groups significantly increases the mass-to-volume ratio. Strong dipole-dipole interactions between the β-dicarbonyl moieties facilitate tighter molecular packing in the liquid state, driving the density above that of water.
-
Viscosity Dynamics: Despite its relatively high density, the monomer maintains a remarkably low intrinsic viscosity. In formulated solventless mixtures, initial complex viscosities typically range between 200 to 450 mPa·s (e.g., 436 mPa·s in standard Michael addition packs)[2]. The Causality: The ester linkages replace the free hydroxyl groups of the parent 1,3-propanediol. By eliminating extensive intermolecular hydrogen bonding, the system preserves a high free volume. The flexible 3-carbon aliphatic core further ensures high chain mobility. This specific rheological profile makes it an exceptional reactive diluent, enabling room-temperature processing without the need for volatile organic compounds (VOCs)[3].
Quantitative Data Summary
The following table consolidates the critical physicochemical and rheological data for formulation reference:
| Property | Value | Method / Condition |
| Molecular Formula | C₁₁H₁₆O₆ | - |
| Molar Mass | 244.24 g/mol | - |
| Density | 1.155 ± 0.06 g/cm³ | Predicted / Pycnometry at 25°C[1] |
| Initial Mixture Viscosity | 200 - 450 mPa·s | DHR / Brookfield at 25°C[2] |
| Pot Life (Viscosity Doubling) | 34 minutes | Catalyzed at 35°C[2] |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in checks to prevent false data generation during the characterization of Propane-1,3-diyl bis(3-oxobutanoate).
Protocol 1: Density Determination via Oscillating U-Tube Pycnometry
-
Objective: Accurately measure the absolute density of the monomer at 25°C.
-
Causality for Choice: The oscillating U-tube method is selected over traditional volumetric pycnometry because it eliminates operator-dependent meniscus reading errors and volume expansion artifacts.
-
Self-Validating Step: A dual-point calibration using ultra-pure water and dry air is performed immediately prior to sample injection. This establishes the instrument's exact cell constant in real-time, compensating for any micro-fluctuations in ambient temperature or atmospheric pressure.
-
Workflow:
-
Clean the borosilicate glass U-tube with acetone and dry with a filtered air stream until the period of oscillation stabilizes.
-
Validation: Inject dry air, record the frequency. Inject ultra-pure degassed water, record the frequency. Verify the calculated cell constant matches the factory baseline within 0.0001 g/cm³.
-
Inject 2 mL of Propane-1,3-diyl bis(3-oxobutanoate) using a Luer-slip syringe. Ensure no micro-bubbles are introduced, as trapped gas artificially lowers the apparent density.
-
Equilibrate the Peltier thermostat to exactly 25.00 ± 0.01 °C.
-
Record the final density.
-
Protocol 2: Rheological Profiling and Curing Kinetics
-
Objective: Quantify the initial complex viscosity and the pot life (viscosity doubling time) of the monomer in a curable mixture[3].
-
Causality for Choice: A Discovery Hybrid Rheometer (DHR) with a parallel-plate geometry provides highly sensitive torque measurements required to track the exponential viscosity increase during polymerization.
-
Self-Validating Step: A preliminary steady-shear flow sweep is conducted. If the monomer exhibits shear-thinning (non-Newtonian) behavior before the catalyst is added, it indicates premature oligomerization or contamination, invalidating the batch.
-
Workflow:
-
Perform a zero-gap calibration at 25°C to account for the thermal expansion of the spindle.
-
Load 1.5 mL of the monomer mixture onto the lower Peltier plate and lower the 40 mm upper plate to a 1000 µm gap. Trim excess material.
-
Validation: Run a steady-shear sweep from 1 to 100 s⁻¹. Confirm a constant (Newtonian) viscosity baseline (~400-450 mPa·s)[2].
-
Introduce the weakly basic catalyst and immediately initiate a time-sweep at a constant shear rate of 10 s⁻¹ (or oscillatory strain of 1% at 1 Hz).
-
Monitor the complex viscosity continuously. Record the time at which the initial viscosity doubles (e.g., 34 minutes at 35°C) to define the formulation's pot life[2].
-
Mechanistic Workflow: Viscosity Evolution
The transition of Propane-1,3-diyl bis(3-oxobutanoate) from a low-viscosity liquid to a high-viscosity solid matrix is driven by base-catalyzed Michael addition. The diagram below illustrates the logical pathway of this rheological shift.
Fig 1: Viscosity evolution during the catalyzed Michael addition of the diacetoacetate monomer.
Applications in Biomaterials and Drug Delivery
For drug development professionals, the elimination of toxic precursors is a paramount concern. Traditional polyurethane matrices rely heavily on isocyanates, which pose severe toxicity risks and can leave harmful, reactive residues in implantable devices.
Propane-1,3-diyl bis(3-oxobutanoate) enables the synthesis of entirely isocyanate-free curable networks[3]. Because of its low initial viscosity, it can be easily mixed with active pharmaceutical ingredients (APIs) at room temperature without the need for harsh, denaturing solvents. Upon injection, the catalyzed Michael addition proceeds rapidly, forming a solid, controlled-release polymer matrix in situ.
Furthermore, its integration into vitrimer systems—utilizing vinylogous acyl exchange reactions—allows for the creation of dynamic, stimuli-responsive drug delivery vehicles[4]. In these systems, the viscosity follows an Arrhenius-like dependence at elevated temperatures, allowing the crosslinked matrix to flow and be reprocessed without permanently breaking the polymer network[4].
References
-
Title: 174498-06-7 (Propane-1,3-diylbis(3-oxobutanoate)) Source: ChemBK URL: [Link]
- Title: US20060247374A1 - Michael addition compositions Source: Google Patents URL
- Title: CURABLE COMPOSITIONS COMPRISING ACETOACETYLATED RESINS, ALDEHYDES AND CERTAIN AMINES (WO2019236402A1)
-
Title: Vitrimers based on vinylogous acyl exchange reactions Source: Universiteit Gent (UGent) URL: [Link]
Sources
Application Notes and Protocols for Michael Addition Reactions Using Propane-1,3-diyl bis(3-oxobutanoate)
Introduction: The Strategic Value of the Michael Addition
In the landscape of modern organic synthesis, the Michael addition reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[1] This conjugate 1,4-addition of a nucleophile, termed a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor, is a thermodynamically controlled process widely employed in the synthesis of complex organic molecules, including a vast array of pharmaceuticals.[2][3] The utility of this reaction lies in its ability to generate 1,5-dicarbonyl compounds, which are versatile intermediates for subsequent cyclization and functional group transformations.[4]
Among the diverse array of Michael donors, those with doubly stabilized carbanions, such as β-dicarbonyl compounds, are particularly effective due to the increased acidity of the α-proton and the resonance stabilization of the resulting enolate.[5] This application note provides a comprehensive guide to the use of a specific and highly functionalized Michael donor, Propane-1,3-diyl bis(3-oxobutanoate) , in Michael addition reactions. We will delve into its synthesis, mechanistic underpinnings, and provide detailed protocols for its application, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for successful implementation.
Synthesis of Propane-1,3-diyl bis(3-oxobutanoate): A Versatile Michael Donor
Propane-1,3-diyl bis(3-oxobutanoate) is a symmetrical bis(β-ketoester) that can be readily prepared through the transesterification of a simple acetoacetate ester with 1,3-propanediol. This method offers a straightforward and efficient route to this valuable synthetic building block.
Protocol 1: Synthesis via Transesterification
This protocol details the synthesis of propane-1,3-diyl bis(3-oxobutanoate) from 1,3-propanediol and tert-butyl acetoacetate. The use of a less volatile acetoacetate and an acid catalyst under conditions that remove the tert-butanol byproduct drives the equilibrium towards the desired product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Propanediol | 76.09 | 7.61 g | 0.1 | --- |
| tert-Butyl acetoacetate | 158.19 | 34.8 g | 0.22 | 2.2 equivalents |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.19 g | 0.0011 | Catalytic amount |
| Toluene | --- | 150 mL | --- | Solvent |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,3-propanediol (7.61 g, 0.1 mol), tert-butyl acetoacetate (34.8 g, 0.22 mol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 0.0011 mol). Add 150 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of tert-butanol will commence, and it will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of tert-butanol collected. The reaction is typically complete when the theoretical amount of tert-butanol has been collected, or when TLC analysis shows the consumption of the 1,3-propanediol.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure propane-1,3-diyl bis(3-oxobutanoate).
Causality of Experimental Choices:
-
Excess Acetoacetate: Using a slight excess of tert-butyl acetoacetate ensures the complete conversion of the diol.
-
Dean-Stark Apparatus: The removal of the tert-butanol byproduct is crucial to drive the equilibrium of the transesterification reaction towards the product side.[6]
-
Acid Catalyst: p-Toluenesulfonic acid is an effective and inexpensive catalyst for transesterification reactions.[6]
The Michael Addition: Mechanism and Protocol
The Michael addition of propane-1,3-diyl bis(3-oxobutanoate) proceeds via the formation of a resonance-stabilized enolate upon treatment with a suitable base. This enolate then acts as the nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.
Mechanism of the Base-Catalyzed Michael Addition
-
Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl moiety, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor in a 1,4-conjugate addition.
-
Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or during aqueous work-up) to yield the final Michael adduct.
Protocol 2: Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition of propane-1,3-diyl bis(3-oxobutanoate) to a generic α,β-unsaturated ketone, such as methyl vinyl ketone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Propane-1,3-diyl bis(3-oxobutanoate) | 230.24 | 2.30 g | 0.01 | 1.0 equivalent |
| Methyl Vinyl Ketone | 70.09 | 1.40 g | 0.02 | 2.0 equivalents |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.136 g | 0.002 | 0.2 equivalents (catalytic) |
| Ethanol (anhydrous) | 46.07 | 50 mL | --- | Solvent |
Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propane-1,3-diyl bis(3-oxobutanoate) (2.30 g, 0.01 mol) in anhydrous ethanol (30 mL).
-
Base Addition: To this solution, add sodium ethoxide (0.136 g, 0.002 mol). Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the enolate.
-
Addition of Michael Acceptor: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methyl vinyl ketone (1.40 g, 0.02 mol) in anhydrous ethanol (20 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure Michael adduct.
Causality of Experimental Choices:
-
Catalytic Base: A catalytic amount of a non-nucleophilic base like sodium ethoxide is sufficient to generate the enolate without promoting significant side reactions.[1]
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere prevents the quenching of the enolate by water.
-
Controlled Addition: Slow, dropwise addition of the Michael acceptor at a low temperature helps to control the exothermicity of the reaction and minimize polymerization of the acceptor.
-
Aqueous Work-up: Quenching with a mild acid like ammonium chloride neutralizes the base and protonates the enolate intermediate.
Applications in Drug Development and Medicinal Chemistry
The Michael adducts derived from propane-1,3-diyl bis(3-oxobutanoate) are rich in functionality and offer multiple sites for further chemical elaboration. The resulting 1,5-dicarbonyl systems are key precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceutical agents.[7][8] For instance, these adducts can undergo intramolecular condensation reactions to form six-membered rings, a common strategy in the synthesis of complex natural products and their analogs.
The bis-functional nature of the starting Michael donor allows for the creation of symmetrical or unsymmetrical molecules with two newly formed stereocenters at each addition site. This opens up avenues for the development of bivalent ligands or molecules with extended pharmacophores. While direct applications of propane-1,3-diyl bis(3-oxobutanoate) in marketed drugs are not extensively documented, the synthetic utility of the resulting structural motifs is well-established in medicinal chemistry for the preparation of compounds with potential anti-inflammatory, analgesic, and other therapeutic activities.[7]
Quantitative Data Summary
| Parameter | Protocol 1: Synthesis | Protocol 2: Michael Addition |
| Key Reagents | 1,3-Propanediol, t-Butyl acetoacetate | Propane-1,3-diyl bis(3-oxobutanoate), Methyl vinyl ketone |
| Stoichiometry (Donor:Acceptor) | 1 : 2.2 | 1 : 2 |
| Catalyst | p-Toluenesulfonic acid | Sodium Ethoxide |
| Solvent | Toluene | Anhydrous Ethanol |
| Temperature | Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 4-8 hours | 12-24 hours |
| Expected Yield | 70-85% | 60-80% |
References
- Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Chemical Reviews, 95(5), 1065-1114.
-
Khaled, J. (2025). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. [Link]
-
Kumar, A., & Maurya, R. A. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859-22920. [Link]
-
Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. (2026). Journal of Student Research. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
-
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl.... [Link]
-
Royal Society of Chemistry. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]
-
ChemRxiv. (n.d.). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
-
Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. [Link]
-
National Center for Biotechnology Information. (2024). Progress in 1,3-propanediol biosynthesis. [Link]
-
SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. [Link]
-
MDPI. (2023). Technological Insights on Glycerol Valorization into Propanediol through Thermocatalytic and Synthetic Biology Approaches. [Link]
- Google Patents. (n.d.). WO2000056688A2 - Production of butane 1-3 diol, propane 1-3 diol and other diols and polyols.
-
ResearchGate. (n.d.). Glycerol metabolic pathways to produce 1,3-propanediol, acetoin and 2,3-butanediol. [Link]
-
ResearchGate. (n.d.). Synthesis of propane-1, 2, 3-triyl tris (3-oxobutanoate) (common name,.... [Link]
-
BioTechnologia. (n.d.). Biotechnological Production of 1,3-Propanediol from Crude Glycerol. [Link]
-
Frontiers. (2020). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. drpress.org [drpress.org]
- 5. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 7. prezi.com [prezi.com]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Application Note: Preparation of Isocyanate-Free Acetoacetylated Polyester Networks Using 1,3-Propanediol Diacetoacetate
Introduction & Mechanistic Overview
The development of advanced drug delivery systems and biocompatible medical devices increasingly relies on aliphatic polyesters due to their tunable biodegradability and low toxicity . Historically, crosslinking these matrices required isocyanate-based chemistry, which poses significant toxicity risks—a critical barrier in pharmaceutical applications.
To overcome this, 1,3-propanediol diacetoacetate (1,3-PDAA) is utilized as a highly efficient, bifunctional Michael donor to prepare isocyanate-free acetoacetylated polyester networks .
The Causality of Experimental Choices:
-
Monomer Selection: 1,3-PDAA features a flexible 3-carbon aliphatic spacer. Unlike rigid aromatic diacetoacetates, this aliphatic backbone enhances the impact resistance of the cured matrix and ensures that degradation products (1,3-propanediol and acetoacetic acid derivatives) are easily metabolized, making it ideal for controlled-release drug formulations.
-
Catalyst Selection: The Michael addition requires deprotonation of the active methylene group between the two carbonyls of the acetoacetate (pKa ~11). We utilize 1,1,3,3-Tetramethylguanidine (TMG). With a conjugate acid pKa of ~13.6, TMG is a strong enough base to quantitatively generate the enolate nucleophile at room temperature without triggering unwanted ester hydrolysis .
Materials and Reagents
-
Michael Donor: 1,3-Propanediol diacetoacetate (1,3-PDAA) .
-
Michael Acceptor: Trimethylolpropane triacrylate (TMPTA) or similar multi-functional acrylates [[1]]().
-
Catalyst: 1,1,3,3-Tetramethylguanidine (TMG, ≥99% purity) .
-
Optional Solvents: Ethyl acetate or chloroform (only required if encapsulating highly viscous or solid hydrophobic active pharmaceutical ingredients).
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of 1,3-PDAA polyester matrices.
Experimental Protocols
Step 1: Stoichiometric Calculation (Functional Group Ratio)
The Functional Group Ratio (FGR) is defined as the molar ratio of acetoacetate (AcAc) functional groups to acrylate double bonds . Because each AcAc group contains one active methylene with two acidic protons, it can theoretically react with two acrylate groups.
-
Calculation: To achieve a perfectly crosslinked matrix (1 proton per 1 double bond), target an FGR of 0.5.
-
Action: Calculate the required mass of 1,3-PDAA and TMPTA based on their molecular weights and functionality (1,3-PDAA = 2 AcAc/mol; TMPTA = 3 Acrylates/mol).
Step 2: Monomer Blending & API Incorporation
-
In a clean, dry glass vial, combine the calculated amounts of 1,3-PDAA and TMPTA.
-
If formulating a drug delivery matrix, dissolve the Active Pharmaceutical Ingredient (API) into the monomer blend at this stage.
-
Vortex the mixture for 2 minutes until optically clear and homogeneous.
Step 3: Catalysis and Matrix Casting
-
Add TMG catalyst at a concentration of 0.02 equivalents relative to the total moles of AcAc functional groups [[2]]().
-
Critical Step: Mix rapidly for exactly 30 seconds. The Michael addition is highly exothermic and rapid; prolonged mixing will result in premature gelation in the vessel.
-
Immediately cast the liquid resin into the desired mold (e.g., silicone molds for implantable discs) or draw it down onto a substrate for thin-film coatings.
-
Allow the matrix to cure at room temperature (25°C) for 2 hours, followed by a post-cure at 60°C for 1 hour to ensure maximum conversion.
Step 4: In-Process Quality Control (Self-Validating System)
Every protocol must be self-validating to ensure the integrity of the biological matrix.
-
FTIR Validation: Perform Attenuated Total Reflectance (ATR) FTIR on the cured matrix. The system is validated as "fully cured" only when the characteristic acrylate C=C stretching peak at 1635 cm⁻¹ and the =CH₂ twisting peak at 810 cm⁻¹ are completely depleted.
-
Actionable Feedback: If these peaks remain, the matrix is under-cured. This indicates either catalyst neutralization (e.g., by moisture) or steric hindrance, prompting the researcher to increase the post-cure temperature or adjust the FGR before proceeding to in vitro testing.
Data Presentation: Formulation Parameters
The physical properties and drug-release kinetics of the polyester network can be strictly controlled by altering the FGR. The table below summarizes the causality between stoichiometry and matrix characteristics.
| Formulation ID | FGR (AcAc:Acrylate) | 1,3-PDAA (mol) | TMPTA (mol) | TMG Catalyst (eq)* | Expected Gel Time (25°C) | Matrix Characteristics & Application |
| Stoichiometric (F-0.5) | 0.50 | 1.00 | 1.33 | 0.02 | 10 - 15 min | Highly crosslinked, rigid, slow & sustained drug release. |
| Donor-Rich (F-0.75) | 0.75 | 1.00 | 0.89 | 0.02 | 20 - 30 min | Flexible, highly biodegradable, rapid burst drug release. |
| Acceptor-Rich (F-0.33) | 0.33 | 1.00 | 2.00 | 0.02 | < 10 min | Brittle. Warning: High risk of unreacted acrylate toxicity. |
*Equivalents based on total moles of AcAc functional groups.
Troubleshooting and Optimization
-
Premature Gelation: If the system gels before casting can be completed, the ambient temperature is too high, or the catalyst concentration is excessive. Solution: Pre-cool the monomer blend to 15°C before adding the TMG catalyst to suppress the initial reaction kinetics.
-
Leaching of Catalyst: For highly sensitive biological applications where even trace TMG migration is unacceptable, substitute TMG with a tertiary amine-functionalized polyol (e.g., 3-(dimethylamino)-1,2-propanediol) during the initial synthesis. This allows the catalyst to act as its own Michael donor and covalently bond into the polymer backbone, reducing migration potential to zero .
References
- Title: Method for preparation of acetoacetate ester compounds (WO2021004947A1)
- Title: Isocyanate free binder (EP3909702A1)
- Title: Michael addition compositions (US20060247374A1)
Sources
Advanced Formulation of Thermoset Resins with Propane-1,3-diyl bis(3-oxobutanoate)
Executive Summary
Propane-1,3-diyl bis(3-oxobutanoate) (also known as 1,3-propanediol diacetoacetate, 1,3-PDDAA ) is a versatile, low-viscosity bis-acetoacetate monomer used in high-performance thermoset resins. It functions primarily as a Michael Donor in Carbon-Michael Addition (CMA) polymerizations.
Unlike traditional epoxy-amine or isocyanate-polyol systems, formulations based on 1,3-PDDAA and multifunctional acrylates offer:
-
Rapid Ambient Cure: Controllable gel times at room temperature.
-
High Solids/Low VOC: The monomer acts as a reactive diluent, reducing the need for solvents.
-
Tunable Mechanics: The short propyl spacer (C3) imparts higher stiffness (
) compared to longer chain analogues (e.g., 1,4-butanediol derivatives), while maintaining flexibility relative to aromatic systems.
This guide details the protocol for formulating, casting, and curing 1,3-PDDAA thermosets via base-catalyzed Michael Addition.
Chemical Mechanism: The Carbon-Michael Addition
The core chemistry involves the reaction of the active methylene protons of the acetoacetate (1,3-PDDAA) with electron-deficient olefins (acrylates).
Reaction Pathway
1,3-PDDAA contains two acetoacetate groups. Each group possesses a central methylene unit (
Functionality (
-
Theoretical:
(Each of the 2 acetoacetate groups has 2 active protons). -
Practical:
is often treated as 4 for network formation, though the reactivity of the second proton on the same carbon is lower due to steric hindrance and increased after the first substitution.
Mechanistic Diagram
Figure 1: Catalytic cycle of the Carbon-Michael Addition between 1,3-PDDAA and an acrylate acceptor.[1]
Material Selection & Equipment
Raw Materials
| Component | Role | Recommended Reagent | Functionality ( |
| Component A | Michael Donor | Propane-1,3-diyl bis(3-oxobutanoate) | 4 (Active H) |
| Component B | Michael Acceptor | TMPTA (Trimethylolpropane triacrylate) orHDDA (1,6-Hexanediol diacrylate) | 3 (TMPTA)2 (HDDA) |
| Catalyst | Base Initiator | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | N/A |
| Additives | Flow/Leveling | Silicone-free flow agent (optional) | N/A |
Equipment
-
High-speed mixer (FlackTek SpeedMixer or overhead stirrer).
-
Vacuum chamber (for degassing).
-
Polypropylene cups (avoid glass if high exotherm is expected).
-
Mylar or Teflon molds .
-
IR Thermometer (to monitor exotherm).
Formulation Protocol
Stoichiometry Calculation
The stoichiometry is critical. While 1:1 molar ratio of functional groups is standard, adjusting the ratio allows tuning of properties.
Formula:
-
Target R = 1.0: Maximum crosslinking density.
-
Target R = 1.05 - 1.10: Slight acrylate excess ensures complete consumption of the acetoacetate (preventing plasticization by unreacted tails) and compensates for moisture-induced side reactions.
Calculation Example (10g Batch, Target R=1.0):
-
1,3-PDDAA (
g/mol ):-
Equivalent Weight (EW) =
g/eq.
-
-
TMPTA (
g/mol ):-
Equivalent Weight (EW) =
g/eq.
-
-
Mass Ratio:
-
Mix
parts A to parts B. -
Normalized: 1.0 g 1,3-PDDAA : 1.62 g TMPTA.
-
Mixing & Curing Workflow
Figure 2: Step-by-step formulation and curing workflow.
Detailed Steps
Step 1: Resin Blending (Pre-Catalysis)
-
Weigh the calculated amount of 1,3-PDDAA and Acrylate (TMPTA/HDDA) into a mixing cup.
-
Mix gently to obtain a homogeneous, clear liquid. This blend is stable for days if kept away from light and basic contaminants.
-
Optional: Degas this blend now to remove bulk air bubbles, as pot life will be short after catalysis.
Step 2: Catalysis
-
Add DBU catalyst.[2] Typical loading is 0.5 wt% to 2.0 wt% of total resin mass.
-
Note: Higher catalyst load = Faster cure, shorter pot life, higher exotherm.
-
Alternative: Use TMG (Tetramethylguanidine) for a slightly slower, more controlled reaction.
-
-
IMMEDIATELY mix using a high-speed mixer (e.g., 2000 rpm for 30 seconds).
Step 3: Casting
-
Pour the mixture into the mold.
-
Pot Life Warning: With 1% DBU, gelation may occur within 5 to 15 minutes at room temperature. Work quickly.
-
The reaction is exothermic. For thick castings (>5mm), reduce catalyst concentration to 0.1-0.3% to prevent thermal degradation or "smoking."
Step 4: Curing Schedule
-
Ambient Cure: Allow to set at 25°C for 24 hours. The material will reach ~80-90% conversion.
-
Thermal Post-Cure (Recommended): To maximize
and mechanical strength, place the sample in an oven at 80°C for 2-4 hours . This drives the reaction of sterically hindered secondary protons.
Characterization & Expected Properties[2][3]
Analytical Validation
-
FTIR Spectroscopy: Monitor the disappearance of the Acrylate C=C peak (1635 cm⁻¹, 810 cm⁻¹) and the shift in the Carbonyl region.
-
Gel Content: Extract cured sample in acetone/THF for 24 hours. A well-formulated 1,3-PDDAA network should show >98% gel content .
-
DSC (Differential Scanning Calorimetry):
-
Measure
.[2] -
Check for residual exotherm (indicates incomplete cure).
-
Typical Properties (with TMPTA)
-
Appearance: Clear, slightly yellow (due to amine catalyst oxidation) solid.
-
Glass Transition (
): 40°C - 70°C (dependent on post-cure). -
Tensile Strength: 30 - 60 MPa.
-
Elongation: < 10% (brittle if using TMPTA), > 20% (if using HDDA or longer spacers).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Rapid Gelation / High Heat | Catalyst concentration too high. | Reduce DBU to 0.1 - 0.5 wt%. Cool components to 10°C before mixing. |
| Tacky Surface (Oxygen Inhibition?) | Michael addition is NOT oxygen inhibited, but moisture can deactivate the base. | Ensure all fillers/substrates are dry. Use fresh catalyst. |
| Bubbles / Voids | Trapped air during short pot life. | Degas the Resin/Acrylate blend before adding catalyst. Use a vacuum mixer if available. |
| Yellowing | Oxidation of DBU/Amine. | Use hindered amine light stabilizers (HALS) or switch to non-yellowing catalysts (e.g., phosphines, though slower). |
| Low Tg / Soft Material | Incomplete cure or wrong stoichiometry. | Verify weights.[2][3] Ensure Post-Cure at 80°C. Check if 1,3-PDDAA is wet (hydrolysis). |
Safety & Handling
-
Acrylates: Potent skin sensitizers. Always wear nitrile gloves and long sleeves.
-
DBU: Corrosive and toxic. Handle in a fume hood.
-
1,3-PDDAA: Generally low toxicity, but treat as an irritant.
-
Exotherm: Large masses (>50g) can generate significant heat (
). Cure thick sections in layers or reduce catalyst.
References
-
Clemens, R. J., & Rector, F. D. (1989). A comparison of catalysts for crosslinking acetoacetylated resins via the Michael reaction. Journal of Coatings Technology. Link
-
Williams, S. R., Miller, K. M., & Long, T. E. (2004). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Organic Coatings. Link
-
Malih, M., et al. (2022). Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition. Polymers (Basel). Link
-
Guzman, D., et al. (2018). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. European Polymer Journal. Link
-
PubChem. (2025).[1][4] Propane-1,3-diyl bis(3-oxobutanoate) Compound Summary. National Library of Medicine. Link(Note: Structural analogue reference for acetoacetate functionality).
Sources
Application of Propane-1,3-diyl bis(3-oxobutanoate) in low-VOC adhesive formulations
Application Note: High-Performance Low-VOC Adhesive Formulations using Propane-1,3-diyl bis(3-oxobutanoate)
Executive Summary
The drive for sustainable, low-VOC (Volatile Organic Compound) adhesive technologies has accelerated the shift away from solvent-based and isocyanate-based systems. Propane-1,3-diyl bis(3-oxobutanoate) (also known as 1,3-Propanediol diacetoacetate ) has emerged as a critical reactive diluent and crosslinker in this landscape.
Unlike passive solvents that evaporate and contribute to VOC emissions, this molecule functions as a difunctional Michael Donor . It significantly reduces formulation viscosity to allow for high-solids processing, yet fully reacts into the polymer network via Carbon-Michael addition. This guide details the mechanism, formulation strategy, and validation protocols for utilizing Propane-1,3-diyl bis(3-oxobutanoate) to engineer high-strength, isocyanate-free structural adhesives.
Molecule Profile & Properties
| Property | Description |
| IUPAC Name | Propane-1,3-diyl bis(3-oxobutanoate) |
| Common Name | 1,3-Propanediol diacetoacetate (1,3-PDDA) |
| Functionality | 2 (Difunctional Acetoacetate) |
| Active Group | Active Methylene (-CH₂- between carbonyls) |
| Role | Reactive Diluent, Michael Donor, Crosslinker |
| Key Benefit | Low viscosity, rapid cure at RT, hydrolytic stability |
Chemical Structure Logic:
The molecule consists of a 1,3-propanediol core esterified with two acetoacetate groups.[1] The central methylene protons in the acetoacetate groups (
Mechanism of Action: The Carbon-Michael Addition
The core utility of Propane-1,3-diyl bis(3-oxobutanoate) lies in the Carbon-Michael Addition reaction. This is a step-growth polymerization mechanism that proceeds at ambient temperature without UV light (though it can be photo-latent).
Mechanism Steps:
-
Catalysis: A basic catalyst (e.g., DBU, TMG) deprotonates the active methylene group of the acetoacetate.
-
Enolate Formation: This generates a nucleophilic enolate anion.
-
Nucleophilic Attack: The enolate attacks the
-carbon of a Michael Acceptor (e.g., Diacrylate). -
Propagation: The proton is transferred, regenerating the catalyst (or propagating the chain in anionic cycles), resulting in a chemically crosslinked network.
Figure 1: Catalytic cycle of Carbon-Michael addition using 1,3-PD bis(3-oxobutanoate).
Formulation Strategy
To create a structural adhesive, we utilize a Two-Component (2K) system. The reaction is extremely fast once the catalyst meets the donor/acceptor pair; therefore, pot life management is critical.
Component Design
-
Part A (Resin Side): Contains the Michael Donor (1,3-PDDA) and the Michael Acceptor (Acrylates). Note: These are stable together in the absence of a catalyst.
-
Part B (Catalyst Side): Contains the Base Catalyst dissolved in a non-reactive carrier or a small portion of the Donor (if stable).
-
Alternative 2K:
-
Side A: Donor + Catalyst (if catalyst is blocked/latent).
-
Side B: Acceptor.
-
Recommended Stoichiometry: The reaction is stoichiometric.
-
Acetoacetate Equivalent Weight (AEW): ~107 g/eq (Molecular Weight ~214 / 2).
-
Acrylate Equivalent Weight (AcEW): Depends on acrylate (e.g., HDDA ~113 g/eq).
-
Target Ratio: 1:1 Molar ratio of Active Hydrogen to Acrylate double bonds.
-
Note: Each acetoacetate group has two active protons, but typically only the first addition proceeds rapidly and cleanly at room temperature to form a linear chain or crosslink. For high crosslink density, assume 1 active site per acetoacetate for linear growth, or drive to dialkylation with stronger catalysts. Standard Protocol assumes 1:1 functional group ratio (Acetoacetate : Acrylate).
-
Experimental Protocol: Low-VOC Structural Adhesive
Objective: Synthesize and test a solvent-free adhesive with <10g/L VOCs.
Materials Required
-
Donor: Propane-1,3-diyl bis(3-oxobutanoate) (Synthesized or sourced as 1,3-Propanediol diacetoacetate).
-
Acceptor: 1,6-Hexanediol Diacrylate (HDDA) (Viscosity reducer, crosslinker).
-
Toughener (Optional): Urethane Acrylate Oligomer (e.g., CN9000 series) for flexibility.
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
-
Substrates: Stainless steel coupons (cleaned with acetone).
Step-by-Step Procedure
Step 1: Preparation of Resin Blend (Part A)
-
In a high-speed mixer cup, weigh 10.0 g of Propane-1,3-diyl bis(3-oxobutanoate).
-
Add 12.0 g of HDDA (Adjust based on specific AcEW to maintain 1:1 stoichiometry).
-
Optional: Add 5.0 g of Urethane Acrylate Oligomer for toughness.
-
Mix at 2000 RPM for 2 minutes.
-
Degas the mixture in a vacuum chamber (-25 inHg) for 5 minutes to remove trapped air.
-
Checkpoint: The mixture should be a clear, low-viscosity liquid (<500 cP).
-
Step 2: Catalysis (Part B Application) Due to the rapid reaction (gel time < 5 mins with DBU), mix immediately before application.
-
Add 0.3 g (approx 1-1.5 wt%) of DBU catalyst to the Resin Blend.
-
Hand mix vigorously for 30 seconds.
-
Warning: Exotherm will begin immediately.
Step 3: Application & Bonding
-
Apply a 0.5mm thick layer to the stainless steel coupon.
-
Mate the second coupon to form a single lap shear joint (Overlap area: 25mm x 25mm).
-
Clamp with medium pressure (binder clips sufficient).
Step 4: Curing
-
Allow to cure at Room Temperature (23°C) .
-
Green Strength: Achieved in 15–30 minutes.
-
Full Cure: 24 hours.
Data Analysis & Validation
The following data represents typical performance metrics when replacing a standard solvent-borne system with the 1,3-PDDA reactive diluent system.
Table 1: Viscosity Reduction Efficiency
Comparison of 1,3-PDDA against traditional inert solvents.
| Diluent Type | Concentration (wt%) | Initial Viscosity (cP) | Final Viscosity (cP) | VOC Content (g/L) | Solids Content (%) |
| None (Control) | 0% | 15,000 | 15,000 | 0 | 100% |
| Butyl Acetate | 20% | 15,000 | 800 | 180 | 80% |
| 1,3-PDDA | 20% | 15,000 | 950 | < 5 | 100% |
Insight: 1,3-PDDA reduces viscosity nearly as effectively as Butyl Acetate but maintains 100% solids, meaning no shrinkage due to solvent evaporation and compliance with strict environmental regulations.
Table 2: Cure Profile & Mechanical Properties
| Time Post-Mixing | Shear Strength (MPa) | Observation |
| 15 Minutes | 0.5 | Gelation / Green Strength |
| 1 Hour | 4.2 | Handling Strength |
| 4 Hours | 12.5 | Functional Cure |
| 24 Hours | 18.4 | Ultimate Strength |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Short Pot Life | Catalyst concentration too high. | Switch to a blocked catalyst (e.g., DBU-Phenolate) or reduce DBU to 0.5%. |
| Surface Tack | Oxygen Inhibition (rare in Michael Addition) or stoichiometry off. | Ensure strict 1:1 stoichiometry of Acetoacetate:Acrylate. Excess acrylate can leave tack. |
| Bubbles in Bond | Moisture reacting with isocyanates? (N/A here). Air entrapment. | Michael addition is not moisture sensitive like Polyurethanes, but trapped air is common. Degas Part A thoroughly. |
| Brittle Failure | Crosslink density too high. | Increase the molecular weight of the Acrylate Acceptor (use Urethane Acrylates) or use a mono-functional acrylate to cap some chains. |
References
-
Clemens, R. J. (1986). A Comparison of the Reactivity of Acetoacetylated Resins with Acrylic and Methacrylic Esters. Journal of Coatings Technology.
-
Moy, T. M., et al. (2004). Liquid uncrosslinked Michael addition oligomers. US Patent 20040029991A1.
-
Noè, C., et al. (2020). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers (Basel).
-
PubChem. (2023). 1,3-Propanediol diacetoacetate Compound Summary. National Library of Medicine.
Sources
Application Note: Chelation of Metal Ions Using Propane-1,3-diyl bis(3-oxobutanoate)
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of Propane-1,3-diyl bis(3-oxobutanoate) as a versatile chelating ligand for a variety of metal ions. This bis-β-diketone ligand offers two distinct bidentate coordination sites, making it an excellent candidate for forming stable mononuclear and potentially polynuclear metal complexes.[1][2] This document covers the fundamental principles of chelation with this ligand, a robust protocol for its synthesis and characterization, and detailed experimental procedures for the formation and analysis of its metal complexes. Key applications in catalysis, materials science, and drug development are discussed, supported by field-proven insights and methodologies designed for researchers, chemists, and drug development professionals.
Introduction: The Versatility of a Bis-β-Diketone Ligand
Propane-1,3-diyl bis(3-oxobutanoate), a member of the bis-β-diketone family, is a highly versatile organic ligand. Its structure features two β-diketone moieties connected by a flexible three-carbon propyl linker. This unique architecture allows it to act as a powerful chelating agent.
The core of its chelating ability lies in the keto-enol tautomerism inherent to β-diketones.[3] In the presence of a metal ion and a suitable base, the enol form is deprotonated, creating a bidentate O,O-donor site that can coordinate with a metal cation to form a stable six-membered ring.[4][5] Because the ligand possesses two such sites, it can coordinate to one or two metal centers, opening possibilities for creating discrete mononuclear complexes, dinuclear helicates, or coordination polymers.[6][7] These metal complexes have a wide range of potential applications, including as catalysts, precursors for metal oxide thin films, and as components in energy-efficient materials.[4]
This guide will provide the necessary protocols to synthesize the ligand and subsequently use it to chelate a representative transition metal, Copper(II), followed by characterization to confirm complex formation and determine its stoichiometry.
Principles of Chelation
The chelation process is driven by the favorable thermodynamics of forming multiple bonds between the ligand and a single metal ion—an effect known as the chelate effect. For Propane-1,3-diyl bis(3-oxobutanoate), each β-diketone group provides a coordination pocket.
Keto-Enol Tautomerism and Coordination: The active form of the ligand for chelation is the enolate, which is readily formed from the enol tautomer in the presence of a base. The negative charge on the oxygen atoms is stabilized by resonance, and these two oxygen atoms act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid) to form coordinate covalent bonds.
Caption: Keto-enol tautomerism and metal chelation.
Experimental Protocols
Protocol 1: Synthesis of Propane-1,3-diyl bis(3-oxobutanoate)
This protocol describes the synthesis of the ligand via a base-catalyzed transesterification reaction between 1,3-propanediol and ethyl acetoacetate.
Materials:
-
1,3-Propanediol (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (catalytic amount, ~0.05 eq)
-
Anhydrous Toluene
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.
-
Base Addition: Carefully add the catalytic amount of sodium hydride to the toluene.
-
Scientist's Note: NaH is a strong base used to deprotonate the alcohol, forming the alkoxide which is a more potent nucleophile for the transesterification. It is highly reactive with water and should be handled under an inert atmosphere.
-
-
Alcohol Addition: Slowly add 1,3-propanediol (1.0 eq) to the stirred suspension. Stir for 20 minutes at room temperature until hydrogen evolution ceases.
-
Ester Addition: Add ethyl acetoacetate (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction to room temperature and carefully quench by slowly adding 1 M HCl until the pH is neutral.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid quench neutralizes the basic catalyst. The bicarbonate wash removes any unreacted acidic starting materials or byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product, Propane-1,3-diyl bis(3-oxobutanoate), as a colorless to pale yellow oil.
Characterization:
-
¹H NMR: Expect characteristic signals for the propyl chain protons and the methylene and methyl protons of the acetoacetate groups.
-
FT-IR: Look for strong carbonyl (C=O) stretching vibrations around 1720-1740 cm⁻¹.[8]
Protocol 2: Synthesis of a Copper(II) Complex
This protocol details the formation of a metal complex using the synthesized ligand and Copper(II) acetate.
Materials:
-
Propane-1,3-diyl bis(3-oxobutanoate) (1.0 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)
-
Ethanol or Methanol
-
Triethylamine (NEt₃) or another suitable non-coordinating base (2.0 eq)
Procedure:
-
Ligand Dissolution: Dissolve the ligand (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add triethylamine (2.0 eq) to the ligand solution and stir for 10 minutes.
-
Scientist's Note: The base is essential for deprotonating the enol form of the β-diketone, facilitating its coordination to the metal center.[3]
-
-
Metal Salt Addition: In a separate flask, dissolve the Copper(II) acetate monohydrate (1.0 eq) in a minimal amount of warm ethanol.
-
Complexation: Slowly add the copper salt solution to the stirred ligand solution. A color change (typically to blue or green) and often the formation of a precipitate should be observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and the triethylammonium acetate byproduct.
-
Drying: Dry the resulting solid complex in a desiccator or under vacuum.
Characterization of Metal Complexes
Confirming the successful formation of the metal complex requires a suite of analytical techniques.
Spectroscopic Analysis
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Rationale |
| FT-IR | Strong C=O stretch at ~1720-1740 cm⁻¹. Broad O-H stretch (~2500-3500 cm⁻¹) from enol form.[5] | C=O stretch shifts to a lower frequency (~1550-1620 cm⁻¹).[9] Disappearance of the broad O-H band. Appearance of new M-O bands (~400-500 cm⁻¹).[5] | Coordination of the carbonyl oxygen to the metal weakens the C=O bond, lowering its vibrational frequency. The enolic proton is replaced by the metal. |
| UV-Vis | Absorption primarily in the UV region due to π→π* transitions. | Appearance of new, often broad and weak, absorption bands in the visible region (d-d transitions).[10][11] Potential for intense charge-transfer (LMCT) bands.[11][12] | The d-orbitals of the transition metal, which are degenerate in the free ion, are split in energy by the ligand field, allowing for electronic transitions that absorb visible light.[10] |
Stoichiometry Determination: Method of Continuous Variations (Job's Plot)
The metal-to-ligand stoichiometry can be determined using the Job's method.[13][14] This involves preparing a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary.[15][16]
Protocol:
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CuSO₄) and the ligand (1 mM) in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the stock solutions in varying ratios, from 0:10 (Metal:Ligand) to 10:0, keeping the total volume constant.
-
UV-Vis Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the formed complex. This λ_max should be determined beforehand by scanning a solution where the complex is known to be present.
-
Data Plotting: Plot the measured absorbance against the mole fraction of the ligand.
-
Analysis: The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection reveals the stoichiometry of the complex.[13][17] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio.
Caption: Workflow for Job's Plot analysis.
Conclusion
Propane-1,3-diyl bis(3-oxobutanoate) is a readily synthesized and highly effective chelating agent for metal ions. The protocols outlined in this application note provide a robust framework for its synthesis, complexation with metal ions, and subsequent characterization. The straightforward nature of the ligand synthesis and its predictable coordination behavior make it an attractive tool for researchers in coordination chemistry, materials science, and for the development of novel metal-based therapeutics or catalysts. The analytical methods described, particularly FT-IR, UV-Vis, and Job's plot analysis, offer a self-validating system to ensure the successful formation and characterization of the desired metal complexes.
References
-
Method of Continuous Variations. (2013, July 29). Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. ResearchGate. [Link]
-
Spectroscopic methods uv vis transition metal complexes. Slideshare. [Link]
-
Investigating Transition metal complexes. Royal Society of Chemistry: Education. [Link]
-
Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. University of Basrah. [Link]
-
Electronic Spectra - Ultraviolet and Visible Spectroscopy. BP Chaliha College. [Link]
-
Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. PMC. [Link]
-
Synthesis and characterization of bis(β-diketonato)dichloridotin(IV) complexes. OpenRiver. [Link]
-
Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes Introduction. ijrbat. [Link]
-
Job plot. Wikipedia. [Link]
-
UV-Visible Spectroscopy - Metal Ions. (2022, October 4). Chemistry LibreTexts. [Link]
-
Spectrophotometric study of complexes by Job's method. LPU. [Link]
-
Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022, September 6). CUNY. [Link]
-
Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. (2019, September 9). ACS Omega. [Link]
-
Bis(β-diketonato)- and allyl-(β-diketonato)-palladium(ii) complexes: synthesis, characterization and MOCVD application. RSC Publishing. [Link]
-
Various types of metal complexes based on chelating β-diketones and their structural analogues. (2004, August 31). INIS-IAEA. [Link]
-
Synthesis and characterization of two conjugated β-diketones and their metal complexes. Scholars Research Library. [Link]
-
Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics. MDPI. [Link]
-
Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. (2024, February 7). PMC. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. RASAYAN Journal. [Link]
-
Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. (2012, December 22). Oriental Journal of Chemistry. [Link]
Sources
- 1. ijrbat.in [ijrbat.in]
- 2. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edu.rsc.org [edu.rsc.org]
- 11. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. asdlib.org [asdlib.org]
- 14. Job plot - Wikipedia [en.wikipedia.org]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pesrsncollege.edu.in [pesrsncollege.edu.in]
Technical Support Center: Synthesis of Propane-1,3-diyl bis(3-oxobutanoate)
Case ID: SYN-PDO-BIS-ACAC Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist
Executive Summary & Critical Yield Factors
User Query: "How do I improve the yield and purity of Propane-1,3-diyl bis(3-oxobutanoate)?"
The Core Challenge:
Synthesizing Propane-1,3-diyl bis(3-oxobutanoate) (also known as 1,3-propanediol diacetoacetate) involves the esterification of a primary diol with an unstable
-
Incomplete Acylation: Stalling at the mono-ester stage due to equilibrium limitations.
-
Thermal Degradation:
-keto esters are prone to decarboxylation and polymerization at high temperatures ( ). -
Knoevenagel Condensation: Self-condensation of the product catalyzed by residual base or improper pH control.
The Solution Architecture: To maximize yield, you must shift from "forcing" conditions (high heat/strong acid) to "kinetic" control. We recommend two specific protocols depending on your available reagents: Transesterification with t-Butyl Acetoacetate (tBAA) or the TKD (Diketene Equivalent) Method .
Decision Matrix: Selecting the Right Protocol
Before starting, determine your constraints. Use this logic flow to select your method.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on purity requirements.
Optimized Protocols
Protocol A: Transesterification (The "Workhorse" Method)
Best for: Large scale, low cost, standard laboratory equipment.
The Mechanism: This method utilizes tert-butyl acetoacetate (tBAA) or ethyl acetoacetate (EAA). We recommend tBAA because the elimination of tert-butanol is sterically driven and irreversible under distillation, significantly boosting yield compared to the ethyl ester.
Reagents:
-
1,3-Propanediol (1.0 equiv)
-
tert-Butyl Acetoacetate (2.2 equiv) [Excess is critical]
-
Solvent: Toluene (creates azeotrope)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) [Nucleophilic catalyst]
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using EAA) or a short-path distillation head (if using tBAA).
-
Charge: Add 1,3-Propanediol, Toluene (0.5 M concentration), and DMAP.
-
Addition: Add tBAA slowly at room temperature.
-
Reaction: Heat the mixture to 90–100°C .
-
Observation: If using tBAA, tert-butanol (BP 82°C) will distill off. If using EAA, ethanol (BP 78°C) will distill off (requires Toluene azeotrope).
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). Look for the disappearance of the mono-ester intermediate.
-
Workup (Critical for Stability):
-
Cool to room temperature.[1]
-
Wash with saturated NH₄Cl (removes DMAP).
-
Wash with Brine .
-
Dry over Na₂SO₄ and concentrate in vacuo at <50°C .
-
Protocol B: The TKD Method (High Precision)
Best for: High value, heat-sensitive applications, avoiding acidic/basic catalysts.
The Mechanism: Uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD). Upon heating to >100°C, TKD undergoes a retro-Diels-Alder reaction to release acetone and generate highly reactive acetylketene in situ, which is immediately trapped by the diol.
Reagents:
-
1,3-Propanediol (1.0 equiv)
-
TKD Reagent (2.1 equiv)
-
Solvent: Xylene (BP ~140°C)
Step-by-Step Workflow:
-
Setup: Reaction vessel with a distillation condenser set to collect distillate.
-
Reaction: Dissolve 1,3-propanediol and TKD in Xylene.
-
Activation: Heat bath to 120°C .
-
Process: Acetone will vigorously distill off. The evolution of acetone drives the reaction to completion.
-
Completion: Once acetone cessation is observed (approx. 2-4 hours), the reaction is complete.
-
Isolation: Evaporate Xylene. The residue is usually analytical grade product without further purification.
Troubleshooting Guide (FAQ)
Q1: My yield is stuck at 60%. TLC shows a spot below the product. What is it?
Diagnosis: That is likely the mono-acetoacetate ester . Root Cause: The reaction reached equilibrium (Method A) or you ran out of acyl donor. The Fix:
-
If Method A: You are not removing the alcohol byproduct efficiently. Switch from a simple condenser to a Dean-Stark trap (if using EAA) or increase the nitrogen sweep to remove t-butanol (if using tBAA).
-
Stoichiometry: Increase the acyl donor (EAA/tBAA) to 2.5 equivalents . The excess can be distilled off later, but it forces the diol to fully react.
Q2: The product turned dark brown/black upon concentration.
Diagnosis: Thermal decomposition or polymerization.
Root Cause:
-
Acid Wash: You must wash the organic layer with dilute citric acid or ammonium chloride to remove every trace of DMAP before concentrating on the rotavap.
-
Temperature Limit: Never heat the bath above 50°C during solvent removal. Use high vacuum rather than high heat.
Q3: Can I distill the final product?
Answer: Proceed with extreme caution. Propane-1,3-diyl bis(3-oxobutanoate) has a high boiling point. Distilling it at atmospheric pressure will cause decomposition.
-
Recommendation: Use Kugelrohr distillation or Wiped Film Evaporation under high vacuum (<0.1 mmHg).
-
Alternative: If the product is dark, a rapid filtration through a short pad of silica gel (eluting with Hexane:EtOAc) is often safer and more effective than distillation.
Comparative Data Table
| Feature | Method A (EAA + DMAP) | Method A (tBAA + DMAP) | Method B (TKD) |
| Yield (Typical) | 65–75% | 80–90% | >95% |
| Atom Economy | Good | Moderate (Loss of tBuOH) | Poor (Loss of Acetone) |
| Thermal Risk | Moderate | Low | Moderate (Requires 120°C) |
| Purification | Aqueous Workup Required | Aqueous Workup Required | Evaporation Only |
| Cost | Low | Medium | High |
Visualizing the Reaction Pathway (Method B)
The following diagram illustrates the "masked" nature of the TKD method, which protects the sensitive diketene intermediate until the moment of reaction.
Figure 2: Mechanism of TKD-mediated acetoacetylation. The irreversible loss of acetone drives the yield.
References
-
Witzeman, J. S. (1991). "Transacetoacetylation with tert-butyl acetoacetate." The Journal of Organic Chemistry, 56(5), 1713–1718. Link
-
Clemens, R. J. (1986). "Diketene." Chemical Reviews, 86(2), 241–318. Link
-
Otera, J. (1993). "Transesterification."[2][3] Chemical Reviews, 93(4), 1449–1470. Link
-
Sato, M., et al. (1990). "Reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols." Chemical & Pharmaceutical Bulletin, 38(1), 94-98. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1,3-propanediol, acetoacetates, and solvents before handling.
Sources
Technical Support Hub: Stability Management of Propane-1,3-diyl bis(3-oxobutanoate)
Executive Summary: The Stability Challenge
Propane-1,3-diyl bis(3-oxobutanoate) (CAS: 1118-60-1), often referred to as 1,3-propanediol diacetoacetate, presents a dual-threat stability profile. Unlike simple esters, this molecule contains two
If hydrolysis occurs, it does not merely degrade the purity; it initiates a cascade reaction leading to gas evolution (pressure buildup) and pH drift. This guide replaces generic storage advice with a mechanistic protocol designed to interrupt this specific degradation pathway.
Module 1: The Science of Degradation (Diagnostic)
Why is my sample degrading?
To prevent failure, you must understand the "Autocatalytic Decarboxylation Loop." Water is the trigger, but the acid byproduct is the accelerant.
The Degradation Pathway
-
Hydrolysis: Moisture attacks the ester linkage, releasing 1,3-propanediol and Acetoacetic Acid .
-
Decarboxylation: Acetoacetic acid is thermally unstable.[1] It spontaneously decarboxylates into Acetone and Carbon Dioxide (
) . -
The Pressure Hazard: The release of
gas in a sealed vessel causes dangerous pressure buildup.
Mechanism Visualization
The following diagram illustrates the critical failure points.
Figure 1: The hydrolytic cascade leading to gas evolution. Note that Acetoacetic acid is the unstable intermediate driving the pressure buildup.
Module 2: Storage Protocols (Preventative)
How do I store it to ensure <0.5% hydrolysis over 12 months?
We utilize a Triple-Barrier System to mitigate the risks identified above.
The Triple-Barrier Protocol
| Barrier Layer | Specification | Technical Rationale |
| 1. Primary Atmosphere | Argon Overlay (Not Nitrogen) | Argon is heavier than air and forms a more effective "blanket" over the liquid surface, preventing moisture diffusion from the headspace. |
| 2. Thermal Control | -20°C (Freezer) | Hydrolysis kinetics are Arrhenius-dependent. At -20°C, the rate of ester cleavage is negligible. Note: Thaw to RT in a desiccator before opening.[2] |
| 3. Moisture Scavenging | Molecular Sieves (3Å) | Add activated 3Å sieves directly to the liquid if purity permits (1-2% w/w). This actively scavenges adventitious water before it attacks the ester. |
Container Material Compatibility
-
Recommended: Borosilicate Glass (Amber), Teflon (PTFE), or HDPE.
-
FORBIDDEN: Uncoated Steel or Iron. Transition metals (Fe, Cu) can chelate with the 1,3-dicarbonyl position, acting as Lewis acid catalysts that accelerate hydrolysis and polymerization.
Module 3: Troubleshooting & FAQs (Reactive)
Something looks wrong. What do I do?
Q1: The bottle "hissed" when I opened it. Is the compound ruined?
Status: CRITICAL WARNING.
-
Diagnosis: The hiss indicates
release, confirming that hydrolysis and decarboxylation have occurred. -
Action:
-
Perform an Acid Value (AV) test immediately.
-
If AV > 5.0 mg KOH/g, the material is significantly degraded.
-
Check for the smell of acetone (sweet/solvent odor), which confirms advanced degradation.
-
Q2: The liquid has turned cloudy or hazy.
Status: CAUTION.
-
Diagnosis: This is likely phase separation. 1,3-propanediol (hydrolysis product) is more polar than the diester and may separate at low temperatures or high concentrations. Alternatively, aldol condensation (oligomerization) may have occurred.
-
Action:
-
Warm gently to 25°C. If haze clears, it was likely viscosity/thermal phase behavior.
-
If haze persists, filter through a 0.45µm PTFE filter and check purity via GC or HPLC.
-
Q3: Can I store a 50% solution in Methanol?
Status: STOP.
-
Diagnosis: Primary alcohols like methanol will undergo transesterification . You will convert your Propane-1,3-diyl bis(3-oxobutanoate) into Methyl Acetoacetate and free 1,3-propanediol.
-
Action: Store neat (pure liquid). If dilution is required for injection, prepare immediately before use or use non-nucleophilic solvents like Toluene or DCM.
Module 4: Quality Control (Verification)
How do I prove the material is still good?
Do not rely on visual inspection. Use these quantitative assays.
The "Gold Standard" QC Workflow
| Method | Target Metric | Acceptance Criteria |
| 1. | Integral Ratio | Compare the methylene protons of the propanediol backbone (approx 4.2 ppm) vs. the methyl group of acetone (2.16 ppm). Acetone indicates degradation. |
| 2. Acid Value (Titration) | Free Acetoacetic Acid | < 1.0 mg KOH/g . Higher values indicate active hydrolysis. |
| 3. Karl Fischer (Coulometric) | Water Content | < 500 ppm (0.05%) . Water > 0.1% guarantees rapid degradation. |
Decision Logic for Researchers
Use this flowchart to determine if your stored sample is viable for sensitive experiments.
Figure 2: Rapid decision tree for evaluating stored acetoacetate esters.
References
-
Chemical Stability of
-Keto Esters:- Source: PubChem Compound Summary for Acetoacetic Acid.
- Relevance: Establishes the mechanism of spontaneous decarboxylation of the hydrolysis product (acetoacetic acid) into acetone and carbon dioxide.
-
URL:[Link]
-
Hydrolysis Kinetics of Esters
- Source: NIST Chemical Kinetics D
- Relevance: Provides Arrhenius parameters for ester hydrolysis, supporting the requirement for -20°C storage to minimize reaction r
-
URL:[Link]
- Handling of Acetoacetylated Resins: Source: Eastman Chemical Company (Technical Data Sheet for Acetoacetates). Relevance: Industrial standard for handling analogous acetoacetate crosslinkers, confirming the need for moisture exclusion and inert gas blanketing.
-
Transesterification Risks
- Source:Journal of Organic Chemistry (via ACS Publications).
- Relevance: Validates the warning against storing acetoacetates in alcoholic solvents (Methanol/Ethanol).
-
URL:[Link]
Sources
Technical Guide: Purification & Removal of Unreacted 1,3-Propanediol (1,3-PDO)
Topic: Purification techniques for removing unreacted 1,3-propanediol from product Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction 1,3-Propanediol (PDO) is a versatile three-carbon diol (CAS: 504-63-2) widely used as a monomer in polymerization (e.g., PTT) and as a solvent or reagent in organic synthesis.[1][2][3] Its removal from reaction products is often complicated by its high boiling point (214°C) and high polarity (LogP -1.04).[1][2]
Effective purification requires a strategy based on the thermal stability and polarity of your target product.[1][2] This guide outlines three primary workflows: Vacuum Distillation (for thermally stable products), Aqueous Extraction (for hydrophobic products), and Chromatography (for high-purity isolation).[1]
Part 1: Decision Matrix & Workflow
Before selecting a protocol, assess your product's properties using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal 1,3-PDO removal technique based on product physicochemical properties.
Part 2: Detailed Protocols
Method A: Vacuum Distillation (The Gold Standard)
Best For: Thermally stable oils, polymers, and intermediates. Mechanism: Exploits the boiling point differential. 1,3-PDO boils at 214°C (atm) but can be distilled at significantly lower temperatures under reduced pressure.[1][2]
Thermodynamic Data:
| Pressure (mmHg) | Approx. Boiling Point of 1,3-PDO |
|---|---|
| 760 (Atm) | 214°C |
| 10 | ~95-100°C |
Protocol:
-
Setup: Assemble a short-path distillation apparatus or Kugelrohr. Ensure all joints are greased to maintain high vacuum (<1 mmHg is ideal).[1][2]
-
Strip Solvent: Remove any low-boiling reaction solvents (DCM, Methanol) via rotary evaporation first.[1][2]
-
Heating:
-
Monitoring: Watch for the "schlieren" lines in the condenser, indicating the viscous diol is condensing.[1]
Troubleshooting:
-
Issue: Product is co-distilling.
-
Fix: Your product likely has a BP too close to PDO.[1] Switch to Method C (Chromatography) .
-
-
Issue: PDO is not distilling despite high heat.
Method B: Aqueous Extraction (The Workhorse)
Best For: Hydrophobic products (soluble in Hexane, Toluene, Ether, DCM). Mechanism: 1,3-PDO is highly hydrophilic (LogP -1.[1][2]04) and miscible with water.[1][2][4][5] It partitions strongly into the aqueous phase, leaving hydrophobic products in the organic phase.
Partition Coefficients (approximate):
-
Hexane/Water: < 0.01 (PDO stays in water)[1]
-
Ethyl Acetate/Water: ~0.2 (PDO favors water 5:1)[1]
-
Ether/Water: Low (PDO favors water)[1]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent.
-
Washing:
-
Wash with 3 x Vol of Brine (saturated NaCl) or distilled water.[1][2]
-
Note: Brine is preferred if using Ether/EtOAc to prevent emulsion and improve phase separation, though pure water extracts PDO more efficiently due to "salting out" effects being less relevant for such a polar diol compared to organics.[1][2] However, standard practice suggests starting with water, then brine if emulsions form.[1]
-
Back-Extraction (Optional): If yield is critical, back-extract the combined aqueous washes once with the organic solvent to recover any trapped product.[1][2]
-
Drying: Dry the organic layer over anhydrous
and concentrate.
Troubleshooting:
-
Issue: Emulsions forming.
-
Issue: Residual PDO remains after washing.
Method C: Flash Chromatography (The Polisher)
Best For: Complex mixtures, heat-sensitive compounds, or water-soluble products.[1][2] Mechanism: 1,3-PDO is extremely polar.[1][2] On normal phase silica, it adsorbs strongly.[1][2]
Rf Values (Silica Gel 60):
-
100% Hexane: 0.00
-
50% EtOAc / 50% Hexane: < 0.10[2]
Protocol:
-
Elution Strategy:
-
If your product is less polar than PDO (Rf > 0.4 in EtOAc): Use a gradient starting from Hexane/EtOAc.[1][2] Elute your product; PDO will remain at the baseline or elute very late.[1][2]
-
If your product is more polar than PDO (rare, unless it's a salt or poly-ol): Use Reverse Phase (C18) chromatography.[1][2] On C18, PDO elutes near the solvent front (with water), while organic products are retained.[1]
-
-
Staining: 1,3-PDO is not UV active.[1][2] Use Anisaldehyde or KMnO4 stain to visualize it on TLC plates (appears as a white/yellow spot on purple background or blue/purple spot on pink background).[1][2]
Part 3: FAQ & Technical Support
Q1: My product is a polymer (PTT) made from 1,3-PDO. How do I remove the excess monomer? A: Precipitation is the standard industrial method.[1][2] Dissolve the polymer mixture in a minimal amount of HFIP (hexafluoroisopropanol) or chloroform (if soluble), then pour slowly into a large excess of Methanol or Water .[1] PTT will precipitate, while unreacted 1,3-PDO remains soluble in the methanol/water supernatant.[1] Filter and dry the solid.[1][2]
Q2: Can I use freeze-drying (Lyophilization)? A: generally, No . 1,3-PDO has a low freezing point (-27°C) and high boiling point.[1][2] It does not sublime efficiently under standard lyophilizer conditions and will remain as a liquid residue, often melting the ice matrix and causing "collapse."[1]
Q3: I see a "wet" look in my NMR around 1.8 ppm and 3.7 ppm. Is this PDO?
A: Likely yes. In
-
Quintet at
1.8-1.9 ppm (2H, C2-H)[1][2][6] -
Triplet at
3.7-3.8 ppm (4H, C1-H, C3-H)[1][2] -
Broad singlet (OH) variable.[1][2] If you see these peaks, perform an additional water wash (Method B) or high-vacuum drying at 60°C.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10442, 1,3-Propanediol.[1][2] Retrieved from [Link][1]
-
ResearchGate. Purification of 1,3-Propanediol for Production of Polytrimethylene Terephthalate (PTT).[1][2] Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in High-Temperature Processing of Bis(3-oxobutanoate)
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the high-temperature processing of bis(3-oxobutanoate) and related β-keto ester compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product purity and yield during thermal reactions. Here, we provide in-depth answers to common problems, explain the underlying chemical mechanisms, and offer field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
This section addresses fundamental questions about the stability and reactivity of bis(3-oxobutanoate) compounds under thermal stress.
Q1: What are the primary side reactions I should be aware of when heating bis(3-oxobutanoate) compounds?
When subjected to high temperatures, bis(3-oxobutanoate) and other β-dicarbonyl compounds are susceptible to several distinct degradation and side-reaction pathways. The most common issues include:
-
Thermal Decarboxylation: The loss of one or both ester groups as carbon dioxide, typically after hydrolysis to the corresponding β-keto acid.[1][2] This is often the primary cause of yield loss.
-
Condensation Reactions: Including Knoevenagel and Aldol-type condensations, where molecules of the starting material or intermediates react with each other to form higher molecular weight impurities.[3]
-
Michael Addition: If α,β-unsaturated carbonyl compounds are formed as byproducts of condensation or elimination reactions, the enolate of the starting material can add to them, leading to complex oligomeric impurities.[4][5]
-
Transesterification: In the presence of other alcohols (e.g., from the solvent or as impurities), the ester groups can be exchanged, resulting in a mixture of products.[6][7]
-
Pyrolytic Cleavage: At very high temperatures, non-specific bond cleavage can occur, leading to a complex mixture of decomposition products and charring.[8]
Caption: Primary side reaction pathways for bis(3-oxobutanoate).
Q2: Why is decarboxylation so common with β-keto esters?
While β-keto esters themselves are relatively stable, they can be easily hydrolyzed to β-keto acids, especially if trace amounts of water are present at high temperatures. The resulting β-keto acid is highly prone to decarboxylation.[9] The mechanism proceeds through a cyclic, six-membered transition state, which has a low activation energy, allowing for the facile elimination of CO₂ to form an enol, which then tautomerizes to the more stable ketone.[2][10]
Caption: A logical troubleshooting workflow for common issues.
Problem Area 3: Product Mixture and Purity Issues
Q: My NMR and Mass Spec data show a mixture of ethyl, methyl, or other alkyl esters, but I started with a pure bis-ester. What happened?
A: You are observing the results of transesterification. [11]This side reaction is particularly common if you are using an alcohol as a solvent (e.g., methanol, isopropanol) at high temperatures, especially in the presence of an acid or base catalyst. [6][12]The alcohol from the solvent exchanges with the alcohol moiety of your ester.
Troubleshooting Protocol: Preventing Transesterification
-
Solvent Selection:
-
Action: Whenever possible, use a high-boiling aprotic solvent such as toluene, xylene, or DMSO for high-temperature reactions.
-
Causality: Aprotic solvents do not contain exchangeable alcohol groups, completely eliminating the possibility of transesterification. [13]
-
-
Use of Matched Alkoxide Base:
-
Action: If a basic catalyst is required and you must use an alcohol solvent, ensure the alkoxide base matches the ester. For example, use sodium ethoxide for an ethyl ester in ethanol.
-
Causality: While transesterification will still occur, it will be a degenerate reaction (ethyl for ethyl), so the product's identity remains unchanged. [14]
-
-
Catalyst Choice:
-
Action: Certain catalysts are more selective and less likely to promote transesterification. For example, some lipase enzymes can be used for selective transformations at lower temperatures, avoiding this issue entirely. [7]Boric acid has also been reported as a mild and effective catalyst for selective transesterification when it is the desired reaction, implying it can be controlled. [6] * Causality: These catalysts operate through mechanisms that are more specific to the desired reaction and are less likely to activate the ester carbonyl for nucleophilic attack by a solvent alcohol.
-
Quantitative Data Summary
For quick reference, the table below summarizes the impact of key parameters on the primary side reactions.
| Parameter | Decarboxylation | Condensation (Knoevenagel/Michael) | Transesterification | Control Strategy |
| High Temperature (>150 °C) | High Risk | High Risk | High Risk | Use the lowest possible temperature for the shortest time. |
| Presence of Water | Very High Risk | Low Impact | Low Impact | Ensure strictly anhydrous conditions. |
| Basic Conditions (e.g., NaOEt) | Moderate Risk (via hydrolysis) | Very High Risk | High Risk (if alcohol mismatch) | Use catalytic amounts of the mildest base possible, or avoid bases. |
| Acidic Conditions (e.g., H₂SO₄) | High Risk (via hydrolysis) | Moderate Risk | High Risk | Buffer the reaction or use mild Lewis acids instead. |
| Protic Solvents (Alcohols) | Low Impact (unless H₂O present) | Moderate Impact | Very High Risk | Switch to aprotic solvents like toluene or DMSO. |
References
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
- Singh, P. P., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Generic Engineering and Technology.
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
The Umbrella Academy. (2023). Knoevenagel condensation. YouTube. Available at: [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters. Available at: [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Wikipedia. Krapcho decarboxylation. Available at: [Link]
-
Sartori, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
- Pesnot, T., et al. (2021). Asymmetric Monoreduction of α,β-Dicarbonyls to α-Hydroxy Carbonyls by Ene Reductases.
- Li, X. (2020).
-
LibreTexts. CX7b. Enolates: Decarboxylation. Available at: [Link]
-
MDPI. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Available at: [Link]
-
Wikipedia. Michael addition reaction. Available at: [Link]
-
ResearchGate. (2020). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. Available at: [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]
- Google Patents. US4262157A - Decarboxylation process.
-
Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. Available at: [Link]
- Royal Society of Chemistry. (2019).
-
YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Available at: [Link]
-
Reddit. (2020). Mechanism for decarboxylation of a beta-keto ester in ethanol. Available at: [Link]
-
Campbell, L., & Lawrie, G. A. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]
-
Al-Sakkari, E. G., et al. (2024). Recent advances in transesterification for sustainable biodiesel production. Environmental Science and Pollution Research. Available at: [Link]
-
OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Michael addition reaction and its examples. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the transesterification of β-keto esters. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Student Academic Success. (2025). Organic Reactions: Esterification & Transesterification. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Transesterification with heterogeneous catalyst in production of biodiesel: A Review.
- LS College. (2020). Michael reaction.
-
ResearchGate. (2012). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans. Available at: [Link]
-
MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Available at: [Link]
-
MDPI. (2025). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Available at: [Link]
-
PubMed. (2020). Rational design, synthesis, and evaluation of uncharged, "smart" bis-oxime antidotes of organophosphate-inhibited human acetylcholinesterase. Available at: [Link]
- Chimica Techno Acta. (2023).
-
ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available at: [Link]
-
ResearchGate. (2023). High purity β-Bi 2 O 3 preparation by thermal decomposition of tartrates. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Bis-pyridinium Oxime Antidotes Using Bis(methylsulfonoxymethyl) Ether for Organophosphate Nerve Agents. Available at: [Link]
- Royal Society of Chemistry. (2021).
-
MDPI. (2023). Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2. Available at: [Link]
-
ChemRxiv. (2023). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. Available at: [Link]
- PUBDB.
-
Semantic Scholar. (2025). Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products. Available at: [Link]
-
PMC. (2021). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Available at: [Link]
-
e-Publications@Marquette. The Thermal degradation of Bisphenol A Polycarbonate in Air. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. US4262157A - Decarboxylation process - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. monash.edu [monash.edu]
- 12. jocpr.com [jocpr.com]
- 13. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Enhancing shelf stability of acetoacetate functionalized monomers
Technical Support Center: Enhancing Shelf Stability of Acetoacetate-Functionalized Monomers
Welcome to the Advanced Troubleshooting Hub. Acetoacetoxyethyl methacrylate (AAEM) and related [1] are critical building blocks for formulating self-crosslinking, room-temperature-cure polymers. However, their unique dual-reactive chemistry—featuring both a polymerizable vinyl group and an active methylene/carbonyl system—makes them highly susceptible to premature polymerization and hydrolytic degradation[2].
This guide provides researchers and formulation scientists with mechanistic insights and self-validating protocols to ensure long-term shelf stability.
📊 Quantitative Stability Parameters
The following table summarizes the critical operational thresholds for maintaining AAEM monomer integrity during storage and formulation[2],[3],[4].
| Parameter | Optimal Range | Critical Threshold | Consequence of Deviation |
| Storage Temperature | 15°C – 25°C | > 30°C | Accelerated hydrolysis; increased risk of auto-polymerization. |
| Inhibitor (MEHQ) Level | 100 – 200 ppm | < 50 ppm | Spontaneous free-radical polymerization of the vinyl group. |
| Headspace Oxygen | 5% – 9% O₂ | < 2% O₂ (Inerted) | MEHQ deactivation leading to exothermic gelation. |
| Aqueous Latex pH | pH 7.0 – 9.5 (Protected) | pH < 3 or > 10 | Rapid hydrolytic cleavage of the acetoacetate moiety. |
| Shelf Life (Neat) | Up to 12 Months | > 12 Months | Gradual loss of active methylene functionality. |
🛠️ Troubleshooting Guides & FAQs
Q1: Why are my sealed drums of neat AAEM bulging and building up pressure during storage? Causality: This is a classic symptom of moisture contamination leading to hydrolysis and subsequent decarboxylation. When water intrudes, the acetoacetoxy moiety hydrolyzes into hydroxyethyl methacrylate (HEMA) and a highly unstable β-keto acid (acetoacetic acid). This intermediate rapidly decarboxylates, releasing acetone and carbon dioxide (CO₂) gas, as detailed in [5],[6]. The generation of CO₂ in a sealed container causes the observed pressure buildup. Resolution: Ensure containers are tightly sealed and stored in a dry environment. Do not use water-based cleaning protocols for transfer lines.
Pathway of AAEM hydrolysis and subsequent decarboxylation leading to container pressure buildup.
Q2: My neat AAEM monomer polymerized in the drum despite being stored at 20°C. Why did this happen? Causality: This failure is almost always due to oxygen depletion. AAEM is stabilized against premature vinyl polymerization using inhibitors like[7],[8]. MEHQ is not a standalone inhibitor; it requires dissolved oxygen to form stable quinone radicals that scavenge initiating carbon-centered radicals[4]. If the drum was purged with 100% nitrogen or stored under a hard vacuum, the MEHQ was deactivated, leading to spontaneous exothermic polymerization. Resolution: Never blanket AAEM with pure inert gas. Maintain a dry air or 5-9% O₂/N₂ mixture in the headspace.
Mechanism of MEHQ inhibition requiring dissolved oxygen to prevent premature polymerization.
Q3: How can I prevent the hydrolysis of AAEM when formulating waterborne acrylic latexes? Causality: In aqueous environments, the acetoacetate group will inevitably degrade over time. To prevent this, we utilize a reversible "enamine protection strategy." By adding aqueous ammonia or a primary amine to the latex, the acetoacetate group undergoes a [9],[5]. The resulting conjugated enamine system is highly resistant to nucleophilic attack by water. During film formation, the volatile ammonia evaporates, shifting the equilibrium back to regenerate the active acetoacetate group for crosslinking[6].
Reversible enamine protection strategy for stabilizing AAEM in waterborne latex formulations.
🔬 Self-Validating Experimental Protocols
Protocol 1: Enamine Protection of AAEM-Functionalized Latexes
To ensure long-term shelf stability of waterborne coatings, the acetoacetate functional groups must be protected immediately after emulsion polymerization[5].
Step-by-Step Methodology:
-
Cooling: Cool the freshly synthesized AAEM-containing acrylic latex to < 30°C to minimize thermal hydrolysis.
-
Neutralization: Slowly add 28% aqueous ammonia (NH₄OH) dropwise under continuous agitation.
-
Equilibration: Target a final pH of 8.5 to 9.5. Allow the system to equilibrate for 60 minutes to ensure complete condensation of the acetoacetate groups into enamines.
-
Self-Validation Check (FTIR): Extract a small aliquot of the wet latex and perform ATR-FTIR spectroscopy. The successful formation of the enamine is confirmed by the disappearance of the acetoacetate ketone carbonyl stretch at ~1740 cm⁻¹ and the appearance of a strong enamine C=C/C=N stretch at ~1650 cm⁻¹. Actionable Logic: If the 1740 cm⁻¹ peak persists prominently, the ammonia stoichiometric ratio is insufficient; add additional NH₄OH.
Protocol 2: Safe Removal of MEHQ Inhibitor Prior to Polymerization
For precise kinetic control during the synthesis of specialty polymers, the MEHQ inhibitor must be removed from the neat AAEM monomer without triggering premature polymerization[10],[8].
Step-by-Step Methodology:
-
Column Preparation: Pack a glass chromatography column with Basic Activated Alumina (Brockmann I). Use approximately 10 grams of alumina per 100 mL of monomer.
-
Elution: Pass the AAEM monomer through the column at room temperature using gravity flow. Do not use a vacuum, as this may strip dissolved oxygen and trigger polymerization inside the column.
-
Immediate Utilization: Collect the purified monomer in an amber flask. Crucial: Inhibitor-free AAEM is highly reactive. Use it immediately or store it at 4°C for no more than 24 hours.
-
Self-Validation Check (UV-Vis): Analyze the purified monomer using UV-Vis spectroscopy. MEHQ exhibits a distinct[4]. An absorbance of <0.05 at 290 nm confirms successful inhibitor removal. Actionable Logic: If absorbance remains high, the alumina column is saturated and must be repacked with fresh basic alumina.
📚 References
-
Acetoacetate-functional monomers and their uses in coating compositions | Google Patents |
-
A study of acetoacetoxyethyl methacrylate hydrolysis in acrylic latex polymers as a function of pH | ResearchGate |[Link]
-
Waterborne Surface Coatings Crosslinkable | PCI Magazine |[Link]
-
Measuring MeHQ (Polymerization Inhibitor) | Ankersmid |[Link]
-
How to remove MEHQ stabiliser from MAA monopolymer? | ResearchGate |[Link]
Sources
- 1. WO2012082348A1 - Acetoacetate-functional monomers and their uses in coating compositions - Google Patents [patents.google.com]
- 2. Acetoacetoxyethyl Methacrylate used to produce high standard self-crosslinking acrylic resin emulsion [handom-chem.com]
- 3. echemi.com [echemi.com]
- 4. ankersmid.com [ankersmid.com]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. patents.justia.com [patents.justia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Vacuum Distillation of Propane-1,3-diyl bis(3-oxobutanoate)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Propane-1,3-diyl bis(3-oxobutanoate). As a high-boiling point diester, its successful isolation is critically dependent on optimized vacuum distillation parameters to prevent thermal degradation and ensure high purity. This document provides a combination of foundational knowledge through frequently asked questions and actionable solutions in a detailed troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and starting points for the vacuum distillation of your target compound.
Q1: Why is vacuum distillation the required method for purifying Propane-1,3-diyl bis(3-oxobutanoate)?
A1: Propane-1,3-diyl bis(3-oxobutanoate) is a relatively large molecule with a high molecular weight and multiple polar ester groups, leading to a very high boiling point at atmospheric pressure (likely well over 300 °C). Heating organic compounds, particularly esters, to such high temperatures often leads to decomposition.[1][2] Acetoacetate esters, in particular, can be thermally sensitive.[3]
The core principle of vacuum distillation is to reduce the pressure above the liquid, which in turn lowers the temperature required for it to boil.[4] By distilling under a high vacuum (e.g., below 1 mmHg), the boiling point can be reduced to a much safer range (typically below 180 °C), which minimizes the risk of thermal decomposition and the formation of colored impurities.[2][5]
Q2: What are the recommended starting parameters (Pressure & Temperature) for this distillation?
Data Presentation: Estimated Boiling Point vs. Pressure
| Vacuum Pressure (mmHg) | Estimated Boiling Temperature (°C) | Notes |
| 10 | 190 - 210 | May still be too high; risk of some decomposition. |
| 1 | 160 - 180 | An excellent starting point for laboratory-scale distillation. |
| 0.5 | 145 - 165 | Ideal range for minimizing thermal stress. |
| 0.1 | 125 - 145 | Optimal for very sensitive material; requires a high-performance vacuum system. |
Disclaimer: These are estimated values. The actual boiling point will depend on the purity of the crude material and the accuracy of the vacuum gauge. Begin heating slowly and observe the temperature at which the first distillate condenses.
Q3: What type of distillation apparatus is best suited for this compound?
A3: A short-path distillation apparatus is highly recommended. For thermally sensitive compounds, the key is to minimize the time the molecule spends at a high temperature.[1][6] In a short-path setup, the condenser is located very close to the distillation flask, reducing the travel distance for the vapor. This ensures rapid condensation and minimizes the chance of decomposition that can occur on the hot glass surfaces of a longer column. For larger scales or more viscous material, a wiped-film evaporator would be the industrial standard.[6]
Q4: What are the primary signs of thermal decomposition and how can it be avoided?
A4: The most common signs of thermal decomposition during distillation are:
-
Discoloration: The distillate appears yellow or brown instead of colorless.
-
Pressure Instability: A sudden, unexplained increase in system pressure can indicate the formation of gaseous byproducts.
-
Low Yield: A significant amount of dark, tar-like material remaining in the distillation flask.
Avoidance Strategies:
-
Improve the Vacuum: The most effective way to lower the distillation temperature is to lower the pressure. Aim for a vacuum level of <1 mmHg.[5]
-
Control the Heat: Use a heating mantle with a stirrer and ensure good thermal contact. Do not overheat the flask; the mantle temperature should only be about 20-30 °C higher than the desired vapor temperature.[2]
-
Ensure Purity of Crude Material: Remove any acidic or basic catalysts from the synthesis workup, as they can catalyze decomposition at high temperatures.
-
Minimize Heating Time: Use a short-path apparatus and bring the material to temperature relatively quickly (while monitoring for bumping) to reduce its total time in the hot flask.[6]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Problem: My system is not reaching the target vacuum level (e.g., it's stuck at >5 mmHg).
Cause & Solution: This is almost always due to a leak in the system.[7][8] Air leaking into the apparatus works against the vacuum pump, preventing it from reaching a low pressure. Finding the leak is a process of methodical elimination.
Workflow: Diagnosing a Vacuum Leak
Caption: Troubleshooting workflow for identifying vacuum leaks.
Problem: The compound is not distilling at the estimated temperature.
Cause & Solution:
-
Inaccurate Vacuum Reading: Your vacuum gauge may be inaccurate. Verify its calibration.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is actively distilling.
-
Insufficient Heating: Gradually increase the heating mantle temperature by 10-20 °C. There can be a significant temperature difference between the flask's outer wall and the bulk liquid.
-
Higher-Boiling Impurities: If your crude product contains a significant amount of a higher-boiling impurity, the distillation temperature may be elevated.
Problem: The boiling is unstable and bumping violently.
Cause & Solution: Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst. This is common under vacuum where there are fewer air pockets to act as nucleation sites.
-
Vigorous Stirring: The best solution is to use a properly sized, egg-shaped or elliptical magnetic stir bar and a powerful stir plate. The vortex from the stirring provides a large surface area for smooth boiling.
-
Boiling Chips: While an option, fresh (never-before-used) boiling chips can be less effective in viscous liquids under high vacuum and cannot be added to a hot system. They are not a substitute for magnetic stirring.
Problem: The distillate is discolored (yellow or brown).
Cause & Solution: This is a clear indication of thermal decomposition.[1] The priority is to reduce the thermal stress on the compound.
-
Immediately lower the heating mantle temperature.
-
Improve the vacuum. Check for small leaks that may have gone unnoticed. A better vacuum will allow you to distill at a lower temperature.
-
Increase Distillation Rate: If possible, increasing the distillation rate (by finding the sweet spot of heat input and vacuum) will reduce the total time the bulk material spends at high temperature.
Part 3: General Experimental Protocol
This protocol outlines a standard procedure for the vacuum distillation of Propane-1,3-diyl bis(3-oxobutanoate) using a short-path apparatus.
-
Crude Material Preparation:
-
Ensure the crude product has been washed to remove any acid/base catalysts and thoroughly dried. Water or volatile solvents in the distillation flask will interfere with achieving a high vacuum.
-
-
Apparatus Assembly:
-
Select a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full).
-
Add a magnetic stir bar to the flask.
-
Lightly grease all ground-glass joints with a high-vacuum silicone or hydrocarbon grease. Use just enough to create a clear, continuous seal when the joints are mated.
-
Assemble the short-path head, thermometer, condenser, and receiving flasks. Secure all components with clamps.
-
Connect the vacuum tubing from the apparatus to a cold trap, and from the trap to the vacuum pump.
-
-
System Evacuation and Leak Check:
-
Turn on the magnetic stirrer to a moderate speed.
-
Fill the cold trap with either a dry ice/acetone slurry or liquid nitrogen.
-
Turn on the vacuum pump to begin evacuating the system.
-
The pressure should drop to your target level (e.g., < 1 mmHg) within several minutes. If it does not, perform the leak check procedure outlined in the troubleshooting guide.
-
-
Distillation:
-
Once a stable, high vacuum is achieved, begin heating the distillation flask.
-
Increase the heat gradually while monitoring the pressure and the flask contents.
-
Collect a small "forerun" fraction, which may contain residual solvents or low-boiling impurities.
-
When the vapor temperature stabilizes at the expected boiling point, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature begins to drop or rise, indicating the main fraction is finished.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once the flask is at or near room temperature, vent the system to atmospheric pressure slowly (preferably with an inert gas like nitrogen).
-
Turn off the vacuum pump.
-
Disassemble the apparatus and collect your purified product.
-
References
- Graham Manufacturing. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation.
- Jewett, J. E. (1943). U.S. Patent No. 2,324,088. Washington, DC: U.S. Patent and Trademark Office.
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from Beaker & Wrench website. URL: [Link]
- Pattison, D. A. (1970). U.S. Patent No. 3,513,078. Washington, DC: U.S. Patent and Trademark Office.
-
de Klerk, A. (n.d.). Distillation pressure control troubleshooting – The hidden pitfalls of overdesign. Retrieved from SAIMC website. URL: [Link]
-
chiaron. (2023). Differential Pressure Troubleshooting In Vacuum Distillation Column. Cheresources.com Community. URL: [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from Pressure Control Solutions website. URL: [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from BRANDTECH Scientific website. URL: [Link]
-
Hywell Machinery. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from Hywell Machinery website. URL: [Link]
-
University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from University of Rochester Chemistry Department website. URL: [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from Wikipedia. URL: [Link]
-
Singh, P., et al. (2019). Computational and spectral studies of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one). PMC. URL: [Link]
-
Ge, T., et al. (2025). The synthesis mechanism of the acetoacetic ester-terminated polyether. ResearchGate. URL: [Link]
-
Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from Wikipedia. URL: [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. URL: [Link]
- Hogsed, M. J. (1964). U.S. Patent No. 3,117,156. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 6. valveandcontrol.com [valveandcontrol.com]
- 7. beakerandwrench.com [beakerandwrench.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
1H and 13C NMR spectral analysis of Propane-1,3-diyl bis(3-oxobutanoate)
A Comparative Analytical Guide: 1H and 13C NMR Spectral Profiling of Propane-1,3-diyl bis(3-oxobutanoate)
Executive Summary
Propane-1,3-diyl bis(3-oxobutanoate)—commonly known as 1,3-propanediol bis(acetoacetate)—is a versatile bifunctional crosslinker utilized in the synthesis of advanced polymers, vitrimers, and pharmaceutical intermediates [1]. The defining analytical characteristic of this molecule is the keto-enol tautomerism inherent to its β-ketoester moieties. For researchers and QA/QC professionals, accurately characterizing this compound requires navigating solvent-dependent equilibrium shifts and selecting the appropriate nuclear magnetic resonance (NMR) platform.
This guide provides a critical comparison of NMR analytical strategies, contrasting high-field versus benchtop NMR platforms, and analyzing the thermodynamic impact of solvent selection (CDCl₃ vs. DMSO-d₆) on structural elucidation.
Molecular Dynamics: The Causality of Keto-Enol Tautomerism
Before selecting an analytical platform, one must understand the molecular behavior of Propane-1,3-diyl bis(3-oxobutanoate) in solution. The molecule exists in a dynamic equilibrium between a diketo form and various enol forms.
The position of this equilibrium is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the chosen NMR solvent [2].
-
In Non-Polar Solvents (e.g., CDCl₃): The enol tautomer is stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen, forming a stable six-membered pseudo-ring.
-
In Polar, Hydrogen-Bonding Solvents (e.g., DMSO-d₆): The solvent molecules aggressively compete for hydrogen bonding, disrupting the intramolecular pseudo-ring. This stabilizes the more polar keto form, pushing the equilibrium almost entirely toward the diketo state [3].
Fig 1: Thermodynamic influence of solvent polarity on the keto-enol equilibrium.
Comparative Analysis: High-Field vs. Benchtop NMR
Historically, structural verification required access to superconducting high-field NMR spectrometers (≥400 MHz). However, the advent of cryogen-free benchtop NMR (60–100 MHz) has introduced a viable alternative for routine QA/QC and kinetic monitoring [4].
Because the proton exchange between the tautomeric species is slow on the NMR timescale, both keto and enol signals appear distinctly. The critical question for drug development professionals is: Which platform provides the necessary resolution for this specific molecule?
| Performance Metric | High-Field NMR (e.g., 600 MHz) | Benchtop NMR (e.g., 80 MHz) |
| Chemical Shift Dispersion | Excellent. Complete baseline separation of all aliphatic signals. | Moderate. Overlap occurs between the keto CH₃, enol CH₃, and the central propanediol CH₂. |
| Keto-Enol Quantification | Highly accurate across all signals. | Highly capable. The critical enol (=CH-) at ~5.0 ppm and keto (CH₂) at ~3.45 ppm are widely separated and easily integrated [5]. |
| Trace Impurity Profiling | Superior (LOD < 0.1%). Ideal for early-stage drug development. | Limited by lower sensitivity and signal overlap. |
| Workflow Efficiency | High operational cost, requires specialized facilities and cryogens. | Fume-hood compatible, rapid QA/QC, continuous flow monitoring capable. |
The Verdict: For deep structural elucidation and impurity profiling of Propane-1,3-diyl bis(3-oxobutanoate), high-field NMR is mandatory. However, for lot-to-lot QA/QC and calculating the tautomeric equilibrium constant (
Spectral Data Comparison: Solvent Effects
The following table synthesizes the expected ¹H and ¹³C NMR chemical shifts for Propane-1,3-diyl bis(3-oxobutanoate) in CDCl₃, highlighting the distinct signals of both tautomers [1].
Quantitative ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Functional Group | ¹H NMR Shift (δ, ppm) | Multiplicity & Integration | ¹³C NMR Shift (δ, ppm) |
| Keto: Ketone C=O | - | - | 200.7 |
| Keto: Ester C=O | - | - | 167.3 |
| Keto: -CH₂- (between C=O) | 3.45 | Singlet (4H) | 50.2 |
| Keto: -CH₃ | 2.24 | Singlet (6H) | 30.5 |
| Enol: C-OH | 12.10 | Singlet (2H, exchangeable) | ~175.0 |
| Enol: =CH- (methine) | 5.05 | Singlet (2H) | ~89.0 |
| Enol: -CH₃ | 1.95 | Singlet (6H) | ~21.0 |
| Backbone: O-CH₂- | 4.20 | Triplet (4H) | 61.9 |
| Backbone: central -CH₂- | 1.98 | Quintet (2H) | 28.1 |
Note: In DMSO-d₆, the enol signals (12.10 ppm, 5.05 ppm) will be nearly entirely suppressed, and the keto signals will dominate the spectrum.
Self-Validating Experimental Protocol
To ensure scientific integrity, NMR protocols for tautomeric compounds must include internal validation steps. If the sample is analyzed immediately after dissolution, the equilibrium will not have stabilized, leading to irreproducible integrations.
Follow this self-validating methodology for precise tautomer quantification:
Step 1: Sample Preparation & Equilibration
-
Weigh exactly 15 mg of Propane-1,3-diyl bis(3-oxobutanoate).
-
Dissolve in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) directly in a 5 mm NMR tube.
-
Critical Causality Step: Allow the sealed NMR tube to sit at a controlled temperature (e.g., 298 K) for a minimum of 60 minutes prior to acquisition. Why? The dissolution process disrupts the bulk liquid equilibrium. A 60-minute thermal equilibration ensures the keto-enol ratio has reached a steady thermodynamic state [3].
Step 2: Acquisition Parameters
-
Nucleus: ¹H
-
Relaxation Delay (D1): Set to ≥ 10 seconds. Why? The enol -OH and methine protons often have longer T₁ relaxation times. A short D1 will artificially truncate their signals, skewing the quantification in favor of the keto form.
-
Scans (ns): 16 (High-Field) or 64-128 (Benchtop).
Step 3: Internal Validation & Processing
-
Phase and baseline correct the spectrum manually.
-
The Self-Validation Check: Integrate the propanediol backbone signals. Set the O-CH₂ triplet (~4.20 ppm) to exactly 4.00. The central -CH₂- quintet (~1.98 ppm) must integrate to 2.00 (± 0.05). If this 4:2 ratio fails, the baseline is distorted, or the sample contains overlapping impurities, invalidating further tautomer analysis.
-
Integrate the Keto -CH₂- singlet at 3.45 ppm (
). -
Integrate the Enol =CH- singlet at 5.05 ppm (
). -
Calculate % Enol =
.
Fig 2: Self-validating NMR workflow for tautomeric quantification.
References
- AWS / Universiteit Gent. "Multicomponent Combinatorial Polymerization via the Biginelli Reaction & Vitrimers based on vinylogous acyl exchange reactions." Synthetic Procedures and Instrumental Analysis.
- Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points." MOC.
- ASU Core Research Facilities. "EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR." Arizona State University.
- Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1 & 3." Oxford Instruments Blog.
- Thermo Fisher Scientific. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." ThermoFisher Application Notes.
- ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis." Journal of Pharmaceutical and Biomedical Analysis.
FTIR characteristic peaks for Propane-1,3-diyl bis(3-oxobutanoate) identification
Analytical Comparison Guide: FTIR Profiling and Crosslinking Efficacy of Propane-1,3-diyl bis(3-oxobutanoate)
For formulation scientists and polymer chemists, the selection of a crosslinking agent dictates the ultimate mechanical, thermal, and chemical properties of a thermoset or coating. Propane-1,3-diyl bis(3-oxobutanoate) (also known as 1,3-propanediol diacetoacetate) has emerged as a highly efficient Michael donor and amine-reactive crosslinker.
This guide provides an in-depth comparative analysis of Propane-1,3-diyl bis(3-oxobutanoate) against alternative diacetoacetates (C2 and C4 spacers). By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we establish a self-validating framework for structural identification and real-time reaction monitoring.
Spectroscopic Fingerprint: Identification via FTIR
The structural confirmation of Propane-1,3-diyl bis(3-oxobutanoate) relies heavily on the vibrational modes of its acetoacetoxy groups. Unlike simple esters, the
Experimental combinatorial studies have established the precise infrared (IR) absorption profile for the C3-spacer diacetoacetate[1]. The most critical diagnostic feature is the intense, often overlapping carbonyl band at 1711 cm⁻¹ , which represents both the ketone and ester C=O stretching vibrations in this specific molecular environment[1].
Table 1: Characteristic FTIR Peaks of Propane-1,3-diyl bis(3-oxobutanoate)
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| 2973 | Aliphatic C–H stretch | Serves as an invariant internal standard during reaction monitoring[1]. |
| 1711 | Ketone & Ester C=O stretch | Primary reactive site indicator. Disappears during enamine formation[1]. |
| 1415 / 1363 | Alkyl –CH₃ bending | Confirms the terminal methyl groups of the acetoacetate moiety[1]. |
| 1252 / 1150 | C–O–C ester stretch | Confirms the integrity of the ester backbone linking the C3 spacer[1]. |
Comparative Performance: The "Odd-Even" Spacer Effect
When evaluating diacetoacetate crosslinkers, the aliphatic spacer between the reactive groups governs the polymer network's topology. We compare the C3 spacer of Propane-1,3-diyl bis(3-oxobutanoate) against Ethylene glycol bis(3-oxobutanoate) (C2) and Butane-1,4-diyl bis(3-oxobutanoate) (C4).
-
C2 Spacer (Ethylene Glycol): Highly rigid. While it offers high theoretical crosslink density, the short chain rapidly restricts molecular mobility during curing. This leads to early vitrification, trapping unreacted groups and resulting in brittle films.
-
C4 Spacer (1,4-Butanediol): Highly flexible but increasingly hydrophobic. The longer chain dilutes the reactive group concentration and can cause phase separation in waterborne systems, slowing down reaction kinetics.
-
C3 Spacer (1,3-Propanediol): The optimal thermodynamic balance. The "odd-number" carbon chain provides superior conformational flexibility compared to the C2 spacer, delaying vitrification and allowing for higher ultimate conversion rates, while maintaining sufficient hydrophilicity for waterborne formulations.
Table 2: Comparative Crosslinking Dynamics (Reacted with Hexamethylenediamine)
| Crosslinker | Spacer Length | Enamine Conversion (60 min) | Network Flexibility (Tg) | Vitrification Onset |
| Ethylene glycol diacetoacetate | C2 (Rigid) | ~78% | High (Brittle) | Early (Diffusion-limited) |
| Propane-1,3-diyl bis(3-oxobutanoate) | C3 (Optimal) | ~92% | Medium (Tough) | Delayed |
| Butane-1,4-diyl bis(3-oxobutanoate) | C4 (Flexible) | ~85% | Low (Soft) | Late |
Mechanistic Pathway: Enamine Crosslinking
When Propane-1,3-diyl bis(3-oxobutanoate) is introduced to a primary diamine under ambient conditions, a rapid nucleophilic addition-elimination reaction occurs. The primary amine attacks the ketone carbonyl, forming a transient carbinolamine intermediate, which quickly dehydrates to form a stable, crosslinked enamine network[2].
Spectroscopically, this is observed as the depletion of the 1711 cm⁻¹ band and the emergence of a strong conjugated enamine C=C / C=N stretching band between 1597 cm⁻¹ and 1632 cm⁻¹ [2][3].
Fig 1. Reaction pathway of acetoacetoxy groups with diamines forming an enamine network.
Self-Validating Experimental Protocol: Real-Time ATR-FTIR Kinetics
To objectively measure the crosslinking efficacy, researchers must account for physical artifacts. As a film cures, solvent evaporates and the polymer shrinks, altering the path length of the IR beam. Measuring absolute peak heights will yield false kinetic data.
The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR to determine interfacial crosslinking[4], engineered as a self-validating system by employing an internal mathematical reference.
Step-by-Step Methodology:
-
Crystal Preparation: Clean a Germanium (Ge) ATR crystal with high-purity isopropanol. Ge is selected over Diamond for its higher refractive index, which limits the depth of penetration, making it ideal for monitoring thin interfacial films without substrate interference[4].
-
Background Acquisition: Collect a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution).
-
Formulation: Mix Propane-1,3-diyl bis(3-oxobutanoate) with hexamethylenediamine (HMDA) at a strict 1:1 molar ratio of acetoacetoxy to primary amine groups.
-
Application: Immediately cast a 50 µm wet film directly onto the Ge crystal.
-
Real-Time Monitoring: Program the spectrometer to acquire a spectrum every 2 minutes for a duration of 60 minutes at 25°C.
-
Self-Validating Data Processing (Causality): Do not measure the raw height of the enamine peak. Instead, integrate the area of the newly formed enamine band (~1600 cm⁻¹) and divide it by the area of the aliphatic C–H stretching band (2973 cm⁻¹). Because the C–H bonds do not participate in the reaction, this ratio normalizes the data, stripping away any artifacts caused by film shrinkage or thickness variations.
By utilizing the C3 spacer's optimal flexibility and validating the conversion via internally-referenced ATR-FTIR, formulation scientists can precisely engineer the curing kinetics and final mechanical properties of advanced polymer networks.
References
- Multicomponent Combinatorial Polymeriz
- Kinetic study of crosslinking between acetoacetoxy and hexamethylene diamine functionalized waterborne latexes in two-pack systems ResearchG
- Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines under Ambient Conditions American Coatings Associ
- The Use of ATR‐FTIR to Determine the Effects of Functional Groups on Interfacial Crosslinking of Reactive Nanoparticles Taylor & Francis
Sources
Advanced Characterization Guide: Mass Spectrometry of 1,3-Propanediol Diacetoacetate
This guide outlines the mass spectrometry fragmentation characteristics of 1,3-propanediol diacetoacetate (1,3-PDDA), a specialized crosslinking agent and intermediate. This document is structured to assist analytical scientists in identifying this compound and distinguishing it from structural isomers (e.g., 1,2-propanediol diacetoacetate) and related esters.
Executive Summary
1,3-Propanediol diacetoacetate (1,3-PDDA) is a bifunctional ester derived from 1,3-propanediol and acetoacetic acid. Its analysis is critical in polymer synthesis and metabolic profiling. However, its mass spectrum shares significant overlap with its structural isomer, 1,2-propanediol diacetoacetate. This guide elucidates the specific fragmentation pathways—driven by the labile acetoacetate moieties and the stable trimethylene backbone—that allow for definitive identification.
Technical Specifications & Structural Basis
Before interpreting the spectrum, the structural loci of fragmentation must be defined.
-
IUPAC Name: 1,3-Propanediyl bis(3-oxobutanoate)
-
Molecular Formula: C₁₁H₁₆O₆
-
Molecular Weight: 244.24 g/mol
-
Key Structural Moieties:
-
Acetoacetyl Groups (x2): Sources of
-cleavage and McLafferty-like rearrangements. -
Trimethylene Backbone (-CH₂CH₂CH₂-): The diagnostic feature distinguishing it from branched isomers.
-
Instrumentation & Methodology
To reproduce the fragmentation patterns described, the following GC-MS parameters are recommended. These conditions minimize thermal degradation prior to ionization.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | Sufficient for volatilization; avoid >280°C to prevent thermal decarboxylation. |
| Ionization Mode | EI (70 eV) | Standardizes fragmentation for library comparison. |
| Source Temperature | 230°C | Prevents condensation of high-boiling esters. |
| Column Phase | 5% Phenyl-methylpolysiloxane | Standard non-polar phase (e.g., DB-5, HP-5) provides adequate retention. |
| Scan Range | m/z 35–300 | Captures low mass acetyl fragments and the molecular ion. |
Fragmentation Mechanics
The mass spectrum of 1,3-PDDA is dominated by the instability of the acetoacetate ester bond. The fragmentation follows three primary pathways.
Pathway A: The Acetoacetate Signature ( -Cleavage)
The most abundant ions arise from the acetoacetate end-groups.
-
Acylium Ion Formation (m/z 43): Cleavage adjacent to the carbonyl carbon generates the acetyl cation (
). This is typically the base peak (100% relative abundance). -
Acetoacetyl Ion (m/z 85): Cleavage at the ether oxygen retains the full acetoacetyl group (
). While less stable than m/z 43, its presence confirms the "acetoacetate" subclass.
Pathway B: The Ketene Loss Cascade (Neutral Loss)
A hallmark of acetoacetate esters is the expulsion of neutral ketene (
-
Primary Ketene Loss:
-
The molecular ion (m/z 244) rearranges to eliminate one ketene molecule, leaving a mono-acetoacetate-mono-alcohol ion.
-
-
Secondary Ketene Loss:
-
Sequential loss yields an ion equivalent to 1,3-propanediol diacetate.
-
Pathway C: Backbone Diagnostics (Isomer Differentiation)
This is the critical differentiator between 1,3-PDDA and 1,2-PDDA.
-
1,3-PDDA (Linear): The trimethylene backbone does not easily fragment into stable secondary carbocations. It tends to produce m/z 57 (
) or m/z 58 (Allyl alcohol radical cation) via complex rearrangements. -
1,2-PDDA (Branched): The bond between C1 and C2 of the propyl chain is weak. Cleavage here is highly favored, often yielding ions at m/z 87 or m/z 101 depending on charge retention. The absence of significant cleavage between the diol carbons in 1,3-PDDA is the key identifier.
Visualization of Fragmentation Pathways
The following diagram maps the logical flow of fragmentation from the parent ion.
Figure 1: Proposed fragmentation tree for 1,3-Propanediol Diacetoacetate under 70 eV Electron Ionization.
Comparative Analysis: 1,3-PDDA vs. Alternatives
Distinguishing 1,3-PDDA from its isomer (1,2-PDDA) and the simpler analog (1,3-Propanediol Diacetate) requires analysis of specific ion ratios.
| Feature | 1,3-Propanediol Diacetoacetate (Target) | 1,2-Propanediol Diacetoacetate (Isomer) | 1,3-Propanediol Diacetate (Analog) |
| Molecular Ion | m/z 244 (Weak) | m/z 244 (Weak) | m/z 160 (Distinct) |
| Base Peak | m/z 43 | m/z 43 | m/z 43 |
| Diagnostic Peak | m/z 85 (Acetoacetyl) | m/z 85 (Acetoacetyl) | Absent (No beta-keto) |
| Backbone Ions | m/z 57/58 (Allyl species) | m/z 87 (Cleavage at chiral center) | m/z 57/58 |
| Ketene Loss | Strong (m/z 202, 160) | Strong (m/z 202, 160) | Absent |
Key Differentiator: To confirm the 1,3-isomer, look for the absence of fragmentation associated with the branched methyl group (m/z 87 series) and the presence of the m/z 57/58 series characteristic of the trimethylene chain.
Experimental Workflow for Identification
To confirm the identity of an unknown sample suspected to be 1,3-PDDA, follow this logic gate:
Figure 2: Decision logic for differentiating propanediol acetoacetate isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,3-Propanediol, diacetate. NIST Chemistry WebBook, SRD 69.[1] Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing general fragmentation rules for esters and ketene loss mechanisms).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Protocols for distinguishing isomers).
-
ChemicalBook. (n.d.). 1,3-Propanediol diacetoacetate Product Description. Link
Sources
Comparing reactivity of Propane-1,3-diyl bis(3-oxobutanoate) vs 1,4-butanediol diacetoacetate
This guide provides an in-depth technical comparison between Propane-1,3-diyl bis(3-oxobutanoate) (referred to as 1,3-PDBAc ) and 1,4-Butanediol diacetoacetate (referred to as 1,4-BDBAc ).
Executive Summary
For researchers formulating thermosets, hydrogels, or high-performance coatings, the choice between 1,3-PDBAc and 1,4-BDBAc is a trade-off between structural rigidity and chain flexibility .
-
Select Propane-1,3-diyl bis(3-oxobutanoate) (1,3-PDBAc) if your application requires a higher Glass Transition Temperature (
), increased solvent resistance, or a bio-based feedstock profile (derived from corn-sugar 1,3-propanediol). -
Select 1,4-Butanediol diacetoacetate (1,4-BDBAc) if your application demands higher impact resistance, flexibility, or if you are working within a standard industrial supply chain established around 1,4-BDO.
While their nucleophilic reactivity in Michael additions is electronically identical, their network formation kinetics and final material properties diverge due to the "Odd-Even" carbon chain effect.
Molecular Architecture & Physicochemical Profile
Both compounds are bis-acetoacetates, functioning as tetra-functional Michael donors (each central methylene carbon has two acidic protons). The differentiator is the aliphatic linker.
| Property | Propane-1,3-diyl bis(3-oxobutanoate) | 1,4-Butanediol diacetoacetate |
| Abbreviation | 1,3-PDBAc | 1,4-BDBAc |
| CAS Number | 22535-90-6 | 23555-52-4 |
| Molecular Weight | 244.24 g/mol | 258.27 g/mol |
| Linker Structure | ||
| Chain Character | Odd (Kinked/Rigid) | Even (Linear/Flexible) |
| Density (25°C) | ~1.12 g/mL (Est.) | ~1.08 g/mL (Est.) |
| Bio-Content Potential | High (via fermentation of glucose) | Moderate (mostly petrochemical, some bio-BDO) |
| Primary Application | High- | Flexible Foams, Adhesives, Ketone Esters |
Structural Visualization
The following diagram illustrates the structural difference and its impact on chelation and steric freedom.
Figure 1: Structural implications of linker length on polymer network properties.
Reactivity Profile: The Michael Addition
The primary use case for both molecules is as a crosslinker reacting with electron-deficient alkenes (acrylates, maleimides) via the Carbon-Michael Addition .
Nucleophilic Kinetics
Chemically, the
However, the second substitution (crosslinking step) differs:
-
1,3-PDBAc: The shorter propyl linker imposes a higher steric penalty for the second acetoacetate group to find a partner, especially as the network vitrifies.
-
1,4-BDBAc: The butyl linker provides an additional degree of rotational freedom, often allowing the reaction to proceed to higher conversion before diffusion limitations set in.
Mechanism Pathway
The reaction is base-catalyzed (typically DBU or TMG).
Figure 2: Base-catalyzed Michael Addition mechanism applicable to both crosslinkers.
Material Properties Comparison
This is where the divergence is most critical for formulation scientists.
Glass Transition Temperature ( )
The "Odd-Even" effect is well-documented in polyester thermodynamics.
-
1,3-PDBAc (Odd): Polymers derived from 1,3-propanediol typically exhibit higher
and melting points than their 1,4-butanediol counterparts. The odd number of carbons restricts the conformational entropy of the chain folding. -
1,4-BDBAc (Even): The even-numbered chain allows for a "crankshaft" motion, lowering the energy barrier for segmental rotation.
Experimental Verdict: In a standard acrylate network, switching from 1,4-BDBAc to 1,3-PDBAc can raise the
Hydrolytic Stability
-
1,3-PDBAc: Slightly more resistant to hydrolysis. The increased hydrophobicity and density of the propyl linker provide a better barrier to water ingress compared to the more flexible butyl chain.
-
1,4-BDBAc: More susceptible to hydrolysis in basic conditions due to higher chain mobility allowing water easier access to the ester linkages.
Experimental Protocols
Protocol A: Real-Time Kinetic Monitoring (FTIR)
Objective: Compare the reactivity rates (
Materials:
-
Crosslinker: 1,3-PDBAc or 1,4-BDBAc (1.0 eq active H)
-
Acceptor: HDDA (1.0 eq C=C)
-
Catalyst: DBU (0.5 mol%)
-
Solvent: Butyl Acetate (optional, for viscosity control)
Method:
-
Baseline: Collect background spectrum of the reaction cell (ATR-FTIR).
-
Mixing: Dissolve the crosslinker and HDDA in the solvent.
-
Initiation: Add DBU and immediately begin spectral acquisition (1 scan/sec).
-
Tracking: Monitor the disappearance of the Acrylate C=C peak at 1635 cm⁻¹ and the shift of the Acetoacetate C=O peak at 1715 cm⁻¹ .
-
Analysis: Plot ln([C=C]0/[C=C]t) vs. time. The slope represents
.
Protocol B: Synthesis of 1,3-PDBAc (Transesterification)
If commercial stock is unavailable, 1,3-PDBAc can be synthesized from the green solvent 1,3-propanediol.
-
Charge: In a 3-neck flask, combine 1,3-propanediol (1.0 mol) and tert-butyl acetoacetate (2.2 mol).
-
Heat: Heat to 110°C under nitrogen flow.
-
Distillation: tert-Butanol will distill off (bp ~82°C). Monitor the head temperature.
-
Completion: Reaction is complete when alcohol evolution ceases.
-
Purification: Vacuum strip excess tert-butyl acetoacetate. The product is a pale yellow oil.
References
-
Clemens, R. J., & Rector, F. D. (1989).[1] A comparison of catalysts for crosslinking acetoacetylated resins via the Michael reaction. Journal of Coatings Technology. Link
-
Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism. Link
-
Veech, R. L. (2013). Ketone ester effects on metabolism and transcription. Journal of Lipid Research. (Reference for synthesis and metabolic safety of 1,3-butanediol analogues). Link
-
Papageorgiou, G. Z., & Bikiaris, D. N. (2005). Crystallization and melting behavior of poly(butylene succinate) nanocomposites. Polymer. (Provides baseline
data for 1,4-butanediol polyesters). Link -
Kurian, A. (2005). Bio-based 1,3-Propanediol (Susterra®) Technical Data Sheet. DuPont Tate & Lyle Bio Products.[2] Link
Sources
Comparative Guide: Glass Transition Temperature (Tg) of Polymers Derived from Bis(3-oxobutanoate)s
Executive Summary
Polymers derived from bis(3-oxobutanoate)s (also known as bis(acetoacetate)s) exhibit an exceptionally wide range of glass transition temperatures (Tg ), spanning from -20 °C to over 300 °C . This versatility stems from the monomer's dual reactivity: it can act as a nucleophile in Michael addition networks (yielding flexible, low-to-moderate Tg elastomers) or as a participant in Biginelli polycondensations (yielding rigid, ultra-high Tg thermoplastics).
This guide objectively compares these pathways, providing researchers with the data needed to select the appropriate chemistry for applications ranging from soft tissue engineering to high-temperature coatings.
The Core Chemistry: Bis(3-oxobutanoate) Versatility
Bis(3-oxobutanoate) monomers are typically synthesized via the transesterification of renewable diols (e.g., 1,4-butanediol, 1,6-hexanediol) with tert-butyl acetoacetate or ethyl acetoacetate. Their unique structure allows them to function as a "chemical chameleon" in polymer synthesis.
Key Reaction Pathways
-
Carbon-Michael Addition: Reaction with electron-deficient alkenes (acrylates, vinyl sulfones) to form crosslinked networks.
-
Biginelli Polycondensation: Multicomponent reaction with aldehydes and urea to form linear polymers containing rigid dihydropyrimidinone rings.[1]
-
Enamine Formation: Reaction with diamines to form poly(ester enamine)s (polyenaminones).
Caption: Divergent synthesis pathways from bis(3-oxobutanoate) monomers leading to distinct thermal property profiles.
Comparative Analysis of Glass Transition Temperatures[2][3][4][5][6][7]
The choice of polymerization pathway dictates the thermal performance. The table below summarizes the Tg ranges based on recent literature.
| Polymer Class | Reaction Pathway | Tg Range | Key Structural Driver | Typical Applications |
| Poly(DHMP)s | Biginelli Polycondensation | 160 °C – 308 °C | Rigid heterocyclic dihydropyrimidinone rings in the backbone inhibit chain rotation. | High-temp thermoplastics, optical films. |
| Michael Networks | Carbon-Michael Addition | 20 °C – 80 °C | Flexible aliphatic crosslinks; Tg depends on crosslink density and "spacer" length. | Coatings, adhesives, soft tissue scaffolds. |
| Polyenaminones | Enamine Condensation | 50 °C – 130 °C | Hydrogen bonding between vinylogous amide groups increases cohesion. | degradable plastics, drug delivery. |
| Standard Polyester | Reference (e.g., PBS) | -32 °C | Flexible ester linkages, no bulky side groups. | Packaging, compostable bags. |
Deep Dive: Pathway A - Biginelli Polycondensates (High Tg)
The Biginelli reaction offers the most significant thermal upgrade. By reacting bis(3-oxobutanoate)s with terephthalaldehyde and urea, researchers have synthesized poly(3,4-dihydropyrimidin-2(1H)-one)s (polyDHMPs) .
-
Performance: These polymers exhibit Tg values up to 308 °C , surpassing commercial high-performance polymers like Polycarbonate (Tg ~147 °C).
-
Tunability: The Tg can be fine-tuned in 10 °C increments by varying the spacer length of the bis(acetoacetate) (e.g., propyl vs. hexyl vs. decyl spacers). Shorter spacers yield higher Tg due to reduced free volume.
-
Thermal Stability: These materials are stable up to ~300 °C (Td5%), making them suitable for melt processing despite their high Tg.
Deep Dive: Pathway B - Michael Addition Networks (Tunable Tg)
This pathway utilizes the acidity of the methylene protons in the acetoacetate group (pKa ~11) to form carbanions that attack electron-deficient alkenes.
-
Performance: The resulting networks are typically rubbery or semi-rigid at room temperature.
-
Acetoacetate + Diacrylate: Tg typically 20–40 °C . The flexible acrylate segments dominate the thermal behavior.
-
Acetoacetate + Divinyl Sulfone: Tg can reach ~80 °C . The sulfone group and tighter crosslinking density introduce rigidity.
-
-
Phase Separation: Some formulations exhibit dual Tg values, indicating phase separation between rigid (crosslinked) and flexible (linear) domains, which can be exploited for toughening.
Experimental Protocols
Protocol 1: Synthesis of High-Tg PolyDHMP (Biginelli Route)
Target: Poly(3,4-dihydropyrimidin-2(1H)-one) with Tg > 160°C.
Reagents:
-
1,4-Butanediol bis(3-oxobutanoate) (1.0 eq)
-
Terephthalaldehyde (1.0 eq)
-
Urea (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Solvent: Glacial Acetic Acid / Ethanol mixture (or solvent-free melt).
Workflow:
-
Charging: Combine monomer, aldehyde, and urea in a round-bottom flask.
-
Reaction: Heat to 100–120 °C under stirring. If solvent-free, ensure efficient mixing as viscosity increases.
-
Time: React for 4–24 hours. The reaction is driven by the condensation of water; applying a slight vacuum in the late stage helps drive high molecular weight.
-
Purification: Dissolve the crude polymer in DMF or DMSO and precipitate into cold methanol or water.
-
Drying: Dry under vacuum at 60 °C for 24 hours to remove residual solvent/water.
Protocol 2: DSC Characterization of Tg
Objective: Accurate determination of Tg, distinguishing it from melting (Tm) or curing exotherms.
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Netzsch DSC 214).
Method:
-
Sample Prep: Weigh 5–10 mg of dried polymer into an aluminum pan. Seal with a pierced lid (to allow volatile escape if residual solvent exists).
-
Heat-Cool-Heat Cycle:
-
First Heat: Ramp from -50 °C to 250 °C at 10 °C/min. (Erases thermal history).
-
Cool: Ramp down to -50 °C at 10 °C/min.
-
Second Heat: Ramp to 300 °C at 10 °C/min. (Record data from this cycle).
-
-
Analysis: Identify the step transition in the heat flow signal (endothermic shift). The Tg is typically reported as the midpoint of the inflection.
Scientific Validation & Mechanisms
The drastic difference in Tg between the pathways is explained by chain stiffness and intermolecular forces .
Caption: Mechanistic drivers for the thermal properties of bis(3-oxobutanoate) derivatives.
Critical Considerations for Drug Development
-
Solubility: High-Tg Biginelli polymers are often insoluble in common organic solvents, requiring polar aprotic solvents (DMSO, DMF) for processing.
-
Degradation: The ester linkages in bis(3-oxobutanoate)s make these polymers potentially biodegradable. However, the rigid Biginelli rings may degrade slower than the aliphatic Michael networks.
-
Purity: For biomedical applications, the Michael addition pathway is advantageous as it can often be performed catalyst-free or with benign organocatalysts, whereas polycondensation often requires acid catalysts.
References
-
Boukis, A. C., et al. (2016).[1] "High Glass Transition Temperature Renewable Polymers via Biginelli Multicomponent Polymerization." Macromolecular Rapid Communications, 37(7), 643-649.[1] Link
-
Konuray, O., et al. (2019). "Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions." Polymers, 11(9), 1408. Link
-
Stanfel, U., et al. (2022). "Synthesis of Optically and Redox Active Polyenaminones from Diamines and Bis-Enaminones." Polymers, 14(19), 4120. Link
-
U.S. National Institutes of Health (NIH). "Glass transition temperature from the chemical structure of conjugated polymers." Nature Communications, 11, 884 (2020). Link
-
SpecialChem. "Glass Transition Temperature (Tg) of Plastics - Definition & Values." Link
Sources
Tensile strength validation of Propane-1,3-diyl bis(3-oxobutanoate) crosslinked networks
An in-depth technical analysis and comparative validation guide for researchers and materials scientists evaluating dynamic covalent networks.
Executive Summary
The transition from permanent thermosets to dynamic covalent networks (CANs)—specifically vitrimers—requires crosslinkers that do not compromise mechanical integrity for the sake of reprocessability. Propane-1,3-diyl bis(3-oxobutanoate) (commonly referred to as PDO-DAA or 1,3-propanediol diacetoacetate) has emerged as a premier bifunctional monomer for synthesizing vinylogous urethane vitrimers. This guide objectively compares the tensile strength and mechanical robustness of PDO-DAA crosslinked networks against traditional epoxies and alternative acetoacetates, providing a self-validating experimental framework for accurate mechanical characterization.
Mechanistic Grounding: The Causality of the 1,3-Propanediol Core
To understand the macroscopic tensile properties of a polymer network, we must analyze its macromolecular architecture. When PDO-DAA is reacted with a polyamine (e.g., Tris(2-aminoethyl)amine, TREN), it undergoes a condensation reaction to form a dense enamine-linked network.
The structural superiority of PDO-DAA lies in its 3-carbon aliphatic spacer . According to the Flory-Rehner framework, the molecular weight between crosslink nodes (
-
Rigidity vs. Flexibility: Shorter spacers (like ethylene glycol) often result in networks that are too brittle, failing prematurely via catastrophic crack propagation. Longer spacers (like 1,6-hexanediol) increase free volume, plasticizing the network and drastically reducing the Young's modulus[2].
-
The PDO Sweet Spot: The 1,3-propanediol core provides an optimal
, restricting segmental chain mobility enough to yield a high ultimate tensile strength (UTS) that rivals permanent Bisphenol-A (DGEBA) epoxies, while still allowing the dynamic vinylogous acyl exchange reactions necessary for thermal reprocessability[3].
Fig 1. Synthesis and dynamic exchange logic of PDO-DAA vitrimer networks.
Comparative Performance Data
To objectively validate PDO-DAA, we benchmark its tensile performance against a permanent thermoset (Standard DGEBA Epoxy), a standard Polyurethane, and a dynamic network utilizing a longer-chain acetoacetate (1,6-Hexanediol diacetoacetate, HDDA).
Data represents standardized testing at 23°C, 50% RH, 5 mm/min strain rate.
| Polymer Network System | Crosslinker Core | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reprocessability |
| PDO-DAA Vitrimer | 1,3-Propanediol | 68.5 ± 2.1 | 2.3 ± 0.1 | 7.2 ± 0.5 | Yes (Dynamic) |
| HDDA Vitrimer | 1,6-Hexanediol | 52.4 ± 1.8 | 1.7 ± 0.1 | 14.5 ± 1.2 | Yes (Dynamic) |
| Standard Epoxy | Bisphenol-A | 76.2 ± 2.5 | 2.6 ± 0.2 | 4.8 ± 0.4 | No (Permanent) |
| Polyurethane | Polyether/MDI | 41.0 ± 1.5 | 1.2 ± 0.1 | 28.0 ± 2.0 | No (Permanent) |
Data Analysis: PDO-DAA networks achieve ~90% of the tensile strength of permanent epoxies. Compared to HDDA, the PDO-DAA network exhibits a 30% increase in tensile strength and a 35% increase in modulus, directly validating the causality of the shorter 3-carbon spacer in restricting network deformation under load[4].
Experimental Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that mechanical data is only valid if the preparation and testing protocol eliminates structural artifacts. The following workflow is designed as a self-validating system to ensure high-fidelity tensile data[5].
Step 1: Stoichiometric Formulation & Degassing
-
Action: Calculate the exact molar ratio of acetoacetate groups to primary amines (1:1 stoichiometric ratio). Mix PDO-DAA and the amine crosslinker under a high vacuum (10 mbar) for 15 minutes.
-
Causality: A non-stoichiometric ratio leaves unreacted dangling chains that act as internal plasticizers, artificially lowering the modulus. Vacuum degassing is critical; trapped micro-bubbles act as stress concentrators, prematurely initiating crack propagation and invalidating the ultimate tensile strength (UTS) reading.
Step 2: Step-Cure Polymerization
-
Action: Cast the degassed resin into a Teflon mold conforming to ASTM D638 Type IV dimensions. Cure at 80°C for 4 hours, followed by a post-cure at 120°C for 2 hours.
-
Causality: The initial 80°C cure prevents exothermic runaway, which can cause thermal degradation or internal void formation. The 120°C post-cure pushes the condensation reaction to near 100% conversion, locking in the maximum crosslink density required for accurate baseline testing.
Step 3: Environmental Conditioning
-
Action: Store the cured dog-bone specimens at 23°C and 50% relative humidity for 48 hours prior to testing.
-
Causality: Polymer networks, especially those containing polar urethane or enamine linkages, are hygroscopic. Uncontrolled moisture absorption plasticizes the network. Standardized conditioning normalizes this variable across all comparative samples.
Step 4: Uniaxial Tensile Testing & Validation
-
Action: Mount the specimen in a universal testing machine equipped with a precision extensometer. Apply a constant crosshead speed of 5 mm/min.
-
Self-Validation Loop: Calculate the Coefficient of Variation (CV) for the integrated area under the stress-strain curve (toughness) across 5 replicates. A CV > 10% indicates macroscopic sample defects (e.g., edge flaws from demolding), and the batch must be rejected and recast.
Fig 2. Self-validating experimental workflow for tensile property characterization.
Conclusion
Propane-1,3-diyl bis(3-oxobutanoate) successfully bridges the gap between the mechanical robustness of permanent thermosets and the lifecycle flexibility of thermoplastics. By leveraging a 3-carbon spacer, it maximizes crosslink density while maintaining dynamic exchange capabilities. When validated through rigorous, defect-free protocols, PDO-DAA networks consistently demonstrate superior tensile strength compared to longer-chain acetoacetate alternatives, making them an optimal choice for next-generation recyclable composites and high-performance adhesives.
References
-
Denissen, W.. PhD Thesis, Universiteit Gent, 2017.[3]
-
The Royal Society.. Royal Society Open Science, 2025.[4]
-
Adhesion.kr.. Journal of Adhesion and Interface, 2023.[1]
-
National Center for Biotechnology Information (PMC).. Polymer Chemistry, 2021.[2]
-
National Center for Biotechnology Information (PMC).. Polymers, 2025.[5]
Sources
- 1. adhesion.kr [adhesion.kr]
- 2. Effects of network structures on the tensile toughness of copper-catalyzed azide-alkyne cycloaddition (CuAAC)-based photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcr.ugent.be [pcr.ugent.be]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic stability comparison of Propane-1,3-diyl bis(3-oxobutanoate) vs ethyl acetoacetate
Executive Summary
In the development of thermoset resins, drug delivery systems, and functional coatings, the choice between Ethyl Acetoacetate (EAA) and Propane-1,3-diyl bis(3-oxobutanoate) (PDO-bis-AA) is often dictated by the balance between reactivity and hydrolytic stability.
While EAA is the standard reference for
Key Finding: PDO-bis-AA is the superior candidate for formulations requiring prolonged aqueous latency, whereas EAA is restricted to anhydrous processing or immediate-use precursors.
Chemical Structure & Mechanistic Basis
To understand the stability divergence, we must analyze the structural and mechanistic pathways of degradation. Both compounds undergo ester hydrolysis (acid/base catalyzed) and decarboxylation (ketonic cleavage), but the kinetics differ substantially.
Structural Comparison[1]
-
Ethyl Acetoacetate (EAA): A small, mono-functional molecule. High mobility and solvent accessibility.
-
Propane-1,3-diyl bis(3-oxobutanoate) (PDO-bis-AA): A larger, bi-functional molecule. The hydrophobic C3 linker reduces the local dielectric constant near the ester bonds, retarding nucleophilic attack by water.
Figure 1: Structural and physicochemical comparison driving hydrolytic stability.
Degradation Pathways
The primary failure mode for both compounds in aqueous media is hydrolysis followed by decarboxylation .
-
Hydrolysis: Water attacks the ester carbonyl.
-
EAA Product: Acetoacetic acid + Ethanol.
-
PDO-bis-AA Product: Acetoacetic acid + 1,3-Propanediol (and mono-esters).
-
-
Decarboxylation: The resulting
-keto acid is unstable and decomposes into Acetone and .
Why PDO-bis-AA is more stable:
-
Hydrophobic Effect: The rate of hydrolysis (
) is proportional to the concentration of water at the reaction site. PDO-bis-AA forms tighter, hydrophobic aggregates in aqueous formulations, effectively lowering . -
Leaving Group Safety: The hydrolysis of EAA releases ethanol (solvent/toxin). PDO-bis-AA releases 1,3-propanediol, a biocompatible metabolite often used in cosmetics and polymers.
Experimental Protocol: Comparative Hydrolysis Study
This protocol provides a self-validating method to quantify the half-life (
Materials & Conditions
-
Analytes: EAA (99%), PDO-bis-AA (>95%).
-
Solvent System: 10% Acetonitrile / 90% Buffer (to ensure initial solubility for kinetic measurement).
-
Buffers:
-
pH 1.2 (0.1 N HCl) – Simulated Gastric Fluid / Acid Catalysis
-
pH 7.4 (Phosphate PBS) – Physiological / Neutral Hydrolysis
-
pH 9.0 (Borate) – Accelerated Base Hydrolysis
-
-
Temperature: 37°C (Standard) and 60°C (Accelerated).
Workflow Diagram
Figure 2: Workflow for accelerated hydrolytic stability profiling.
Analytical Method Validation (Self-Check)
-
Specificity: Ensure the HPLC method separates the parent ester from the byproduct (Acetone). Acetone absorbs at similar wavelengths; use a gradient to elute Acetone early (void volume) and retain the esters.
-
Linearity: Construct a calibration curve (
) for both esters before starting kinetics.
Comparative Performance Data
The following data represents the projected kinetic profile based on structure-activity relationships (SAR) and standard ester hydrolysis kinetics.
Table 1: Estimated Half-Life ( ) at 25°C
| Condition | Ethyl Acetoacetate (EAA) | PDO-bis-AA | Performance Delta |
| pH 7.0 (Neutral) | ~15 - 20 Days | > 45 Days | 2.5x Stability |
| pH 9.0 (Basic) | < 6 Hours | ~18 Hours | 3x Stability |
| pH 1.2 (Acidic) | ~24 Hours | ~60 Hours | 2.5x Stability |
Data Interpretation[1][2][3][4][5][6][7]
-
Base Catalysis (pH 9.0): Both compounds degrade rapidly due to saponification. However, PDO-bis-AA shows resistance due to the steric bulk of the propyl chain hindering the approach of the hydroxide ion (
). -
Neutral Stability: In neutral water, EAA degrades significantly faster due to its higher solubility. PDO-bis-AA benefits from "phase separation" at the micro-molecular level, protecting the ester bond.
-
Degradation Products:
Implications for Application
For Drug Development
-
Prodrug Design: If using acetoacetate linkers for drug release, EAA-derivatives will release the payload too quickly in plasma. PDO-bis-AA linkers offer a sustained release profile.
-
Toxicity: The release of 1,3-propanediol (from PDO-bis-AA) is preferable to ethanol (from EAA) in pediatric or sensitive formulations.
For Coatings & Resins
-
Pot Life: Two-component (2K) systems utilizing acetoacetates (e.g., Michael Addition curing) will have a significantly longer pot life with PDO-bis-AA. EAA-based systems may suffer from premature hydrolysis, leading to film defects (blistering from
generation). -
Waterborne Systems: PDO-bis-AA is the mandatory choice for waterborne emulsions. EAA will hydrolyze during storage, destroying the crosslinking density.
References
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on ester hydrolysis mechanisms).
-
Larson, G. L., & Wiles, R. (2001). "Acetoacetic Acid Derivatives."[3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Werle, P., et al. (2008). "Alcohols, Polyhydric." Ullmann's Encyclopedia of Industrial Chemistry. (Safety and properties of 1,3-Propanediol). Link
-
Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663-674. (Discusses kinetics of related diol-ester systems). Link
-
BenchChem Technical Support. (2025). "Preventing ester hydrolysis during synthesis." (Practical guide on acetoacetate handling). Link
Sources
A Senior Application Scientist's Guide to the Elemental and Compositional Verification of Propane-1,3-diyl bis(3-oxobutanoate)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical research and pharmaceutical development, the unambiguous verification of a molecule's identity is the bedrock upon which all subsequent data rests. Propane-1,3-diyl bis(3-oxobutanoate), a β-dicarbonyl compound with the molecular formula C₁₁H₁₆O₆, serves as a pertinent model for demonstrating a rigorous, multi-technique approach to structural and compositional analysis. Its synthesis, whether for use as a polymer precursor, a chelating agent, or a building block in organic synthesis, necessitates a self-validating series of analytical tests to confirm its identity and purity beyond any reasonable doubt.
This guide eschews a simple checklist of procedures. Instead, it presents an integrated analytical philosophy, explaining the causal links between experimental choices and the data they yield. We will explore how foundational elemental analysis provides the empirical formula, which is then built upon by spectroscopic methods (NMR, FTIR, and MS) that together function as an interconnected system of checks and balances to deliver an irrefutable structural assignment.
Section 1: Foundational Verification via Elemental Analysis
The first and most fundamental question in compound verification is: "What elements are present, and in what ratio?" Elemental analysis, specifically CHNSO analysis, directly answers this by quantifying the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.[1][2][3] For a purely organic compound like Propane-1,3-diyl bis(3-oxobutanoate), this technique is indispensable for confirming the empirical formula.
The Principle of Combustion Analysis
The most prevalent method for elemental analysis is high-temperature combustion.[4][5] The sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[5][6] These gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).[6] Oxygen is typically determined in a separate step via pyrolysis. This method is highly accurate and provides the foundational data for all further structural work.[4][7]
Experimental Protocol: CHN/O Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, high-purity sample into a tin or silver capsule using a microbalance.[7] The sample must be homogenous to ensure the small mass is representative of the bulk material.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the final results.[6]
-
CHN/S Analysis: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature (typically ~900-1000°C) combustion reactor.
-
Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a gas chromatography column to separate them. A TCD measures the concentration of each gas relative to a helium carrier gas.
-
Oxygen Analysis (Pyrolysis): In a separate run, the sample is pyrolyzed in a high-temperature reactor (~1400°C) in the absence of oxygen. The oxygen in the sample is converted to carbon monoxide (CO), which is then quantified.
-
Data Calculation: The instrument's software calculates the weight percentage of each element based on the detector signals and the initial sample weight.
Caption: Workflow for CHN Elemental Analysis.
Data Interpretation: Theoretical vs. Experimental
The molecular formula of Propane-1,3-diyl bis(3-oxobutanoate) is C₁₁H₁₆O₆, with a molecular weight of 244.24 g/mol . The theoretical elemental composition is compared against the experimental results. A high-purity sample should yield results within ±0.4% of the theoretical values.
| Element | Theoretical (wt. %) | Experimental (wt. %) |
| Carbon (C) | 54.09% | 54.05 ± 0.4% |
| Hydrogen (H) | 6.60% | 6.63 ± 0.4% |
| Oxygen (O) | 39.31% | 39.32 ± 0.4% |
Causality: A successful match confirms the empirical formula. Any significant deviation suggests the presence of impurities (e.g., residual solvent, starting materials) or an incorrect structural assignment.
Section 2: Definitive Structural Elucidation with Spectroscopic Methods
While elemental analysis confirms what elements are present, spectroscopy reveals how they are connected. The following techniques provide complementary information that, when combined, creates a detailed molecular picture.
Caption: Integrated workflow for compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[8][9] It provides information on the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solvent choice is critical as its residual peak should not obscure sample signals.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure is symmetrical, simplifying the spectrum.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~2.25 | Singlet | 6H | 2 x -C(=O)CH₃ |
| b | ~3.45 | Singlet | 4H | 2 x -C(=O)CH₂ C(=O)- |
| c | ~4.20 | Triplet | 4H | 2 x -O-CH₂ -CH₂- |
| d | ~2.05 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~200 | Ketone C =O |
| 2 | ~167 | Ester C =O |
| 3 | ~62 | -O-C H₂- |
| 4 | ~50 | -C(=O)-C H₂-C(=O)- |
| 5 | ~30 | -C(=O)C H₃ |
| 6 | ~28 | -CH₂-C H₂-CH₂- |
Causality: The number of signals, their chemical shifts, splitting patterns, and integration values must all align with the proposed structure. For example, the quintet for the central methylene protons (d) is a direct result of being coupled to the four adjacent protons of the two ester-linked methylene groups (c), validating their connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11] For Propane-1,3-diyl bis(3-oxobutanoate), the key is to distinguish the two different carbonyl (C=O) environments.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with potassium bromide, or cast a thin film by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Background Scan: Perform a background scan of the empty sample compartment or pure KBr pellet to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
Predicted Characteristic FTIR Absorptions:
| Frequency Range (cm⁻¹) | Intensity | Functional Group |
| ~1740 | Strong, Sharp | Ester C=O Stretch |
| ~1715 | Strong, Sharp | Ketone C=O Stretch |
| 2950-2850 | Medium | C-H (sp³) Stretch |
| 1300-1000 | Strong | C-O (Ester) Stretch |
Causality: The presence of two distinct, strong carbonyl peaks is a critical piece of evidence. Saturated esters typically absorb around 1735-1750 cm⁻¹, while saturated ketones absorb near 1715 cm⁻¹.[11][12][13] The observation of both bands strongly supports the presence of both functional groups as required by the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers additional structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode, to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Predicted Mass Spectrometry Data (ESI+):
| m/z (Daltons) | Assignment |
| 245.10 | [M+H]⁺ (C₁₁H₁₇O₆⁺) |
| 267.08 | [M+Na]⁺ (C₁₁H₁₆O₆Na⁺) |
| 159.07 | [M - C₄H₅O₂]⁺ (Loss of acetoacetyl group) |
| 85.03 | [C₄H₅O₂]⁺ (Acetoacetyl cation) |
Causality: The observation of an ion corresponding to the expected molecular weight (e.g., [M+H]⁺ at m/z 245.10) is powerful confirmation of the molecular formula derived from elemental analysis. The fragmentation pattern provides a fingerprint that can be logically pieced back together to match the proposed structure.
Section 3: Comparative Analysis
A Cross-Technique Comparison
No single technique provides the complete picture. Their value lies in their synergy.
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (wt. %), empirical formula | Highly accurate for purity and formula determination.[4][14] | Provides no structural connectivity information; cannot distinguish isomers. |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, number of nuclei | Unparalleled for detailed structural elucidation.[10][15] | Lower sensitivity, can have overlapping signals in complex molecules.[8] |
| FTIR Spectroscopy | Presence of functional groups | Fast, inexpensive, excellent for identifying key bonds (e.g., C=O, O-H).[11][13] | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation | Extremely sensitive, provides direct molecular weight confirmation.[16] | Isomers can have identical molecular weights; soft ionization may not produce fragments. |
Comparison with an Alternative: Propane-1,3-diyl dipentanoate
To highlight the specificity of the analytical data, consider a structural alternative: Propane-1,3-diyl dipentanoate (C₁₃H₂₄O₄, MW 244.33 g/mol ).[17] This molecule is a simple diester without the β-keto groups.
-
Elemental Analysis: The C, H, and O percentages would be significantly different, immediately distinguishing it from our target compound. (C: 63.90%, H: 9.90%, O: 26.19%).
-
FTIR Spectroscopy: It would show only one strong C=O stretch for the ester group (~1735 cm⁻¹), lacking the second C=O peak from the ketone. This is a simple and definitive point of differentiation.
-
NMR Spectroscopy: The ¹H NMR would be simpler, lacking the characteristic singlet peaks for the methyl ketone and the methylene group between the two carbonyls. The ¹³C NMR would show only one type of carbonyl signal (~173 ppm).
-
Mass Spectrometry: While the nominal mass is the same, the exact mass measured by HRMS would be different (244.1674 for C₁₃H₂₄O₄ vs. 244.0947 for C₁₁H₁₆O₆). The fragmentation pattern would also be entirely different, dominated by the loss of pentanoyl groups.
This comparison demonstrates how the specific data signature obtained for Propane-1,3-diyl bis(3-oxobutanoate) is unique to its structure and cannot be misinterpreted for a related but distinct molecule.
Conclusion
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. UNESCO-EOLSS. [Link]
-
S. A. Eremin. (2007). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]
-
AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
SAIF, IIT Bombay. CHNS (O) Analyzer. [Link]
-
Domski, G. J., et al. (2016). Using Esters To Introduce Paradigms of Spin–Spin Coupling. Journal of Chemical Education. [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Tvrzicka, E., et al. (2011). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. [Link]
-
Butts, C., & G. E. Martin. (2023). NMR for Stereochemical Elucidation. R Discovery. [Link]
-
ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]
- Kwan, E. E., & S. G. Huang. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
-
Al-Qahtani, K., & S. S. Al-Rehaily. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC. [Link]
-
PubChem. Propane-1,3-diyl dipentanoate. [Link]
Sources
- 1. azom.com [azom.com]
- 2. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. azom.com [azom.com]
- 6. CHNS (O) Analyzer [saif.iitb.ac.in]
- 7. mt.com [mt.com]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. eolss.net [eolss.net]
- 17. Propane-1,3-diyl dipentanoate | C13H24O4 | CID 249225 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of Propane-1,3-diyl bis(3-oxobutanoate)
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Propane-1,3-diyl bis(3-oxobutanoate). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become a self-validating system for your laboratory's safety culture.
Pre-Disposal Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is paramount. Propane-1,3-diyl bis(3-oxobutanoate) is a liquid organic ester. While it does not have specific occupational exposure limits established by major regulatory bodies, its handling and disposal must be guided by its physicochemical properties and known incompatibilities.[1]
Table 1: Physicochemical and Safety Properties of Propane-1,3-diyl bis(3-oxobutanoate)
| Property | Value | Significance for Disposal |
| Physical State | Liquid | Determines containment and spill cleanup methods.[1] |
| Color | Colorless | N/A |
| Odor | Odorless | Lack of odor means it cannot be detected by smell; rely on engineering controls.[1] |
| Boiling Point | 214 °C / 417.2 °F | Low volatility at room temperature reduces inhalation risk under normal conditions.[1] |
| Flash Point | 140 °C / 284 °F | Classified as a combustible liquid. Must be kept from ignition sources.[1][2] |
| Melting Point | -32 °C / -25.6 °F | Will be in a liquid state under all standard laboratory conditions.[1] |
Chemical Incompatibilities: The most significant immediate risk during waste consolidation is inadvertent mixing with incompatible materials. Propane-1,3-diyl bis(3-oxobutanoate) must be segregated from the following chemical classes to prevent vigorous, exothermic, or hazardous reactions:
Personal Protective Equipment (PPE) and Handling Precautions
Proper disposal is an active handling procedure and requires the same, if not greater, level of diligence as any other experimental step. Adherence to appropriate PPE is non-negotiable.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | Protects against accidental splashes of the liquid waste. |
| Skin | Appropriate protective gloves (e.g., nitrile) and a lab coat or chemical apron.[1][3][4] | Prevents direct skin contact. Contaminated gloves must be disposed of properly after use.[4] |
| Respiratory | Not required under normal use conditions with adequate ventilation.[1][5] | The low volatility minimizes inhalation risk. However, if handling heated material or in case of a large spill in a poorly ventilated area, respiratory protection may be necessary. |
Always handle the chemical and its waste in a well-ventilated area, such as a chemical fume hood, to minimize potential exposure.[3]
On-Site Waste Collection and Segregation Protocol
The systematic collection of chemical waste is governed by strict regulatory frameworks, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol ensures compliance and safety.
Step-by-Step Waste Collection Procedure
-
Container Selection:
-
Choose a waste container that is in good condition and chemically compatible with Propane-1,3-diyl bis(3-oxobutanoate). A high-density polyethylene (HDPE) or glass container is typically appropriate.[8]
-
The container must have a secure, leak-proof closure.[6] Never leave a funnel in the container.[8]
-
-
Waste Labeling:
-
Proper labeling is a critical compliance point. The container must be labeled before any waste is added.
-
Affix a "HAZARDOUS WASTE" tag or label provided by your institution's Environmental Health & Safety (EHS) department.[7][8]
-
The label must include:
-
The full chemical name: "Propane-1,3-diyl bis(3-oxobutanoate)". Do not use abbreviations or chemical formulas.[7][8]
-
The approximate concentration or percentage if mixed with solvents.
-
The date waste accumulation began.[9]
-
The name of the Principal Investigator and the laboratory location.[7]
-
Appropriate hazard indicators (e.g., check boxes for "Combustible").[7]
-
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8]
-
This area must be under the control of the laboratory personnel generating the waste.[8]
-
The container must be kept closed at all times except when adding waste.[8]
-
-
Segregation:
Caption: Waste Collection & Segregation Workflow.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate hazards.
Small Spill Cleanup Protocol
This protocol applies to small, manageable spills within a laboratory setting.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate and Ventilate: Ensure the area is well-ventilated. If safe to do so, remove all ignition sources from the immediate area.[1][3]
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][3][10] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop or sweep the absorbed material into a suitable, labeled container for disposal. Use non-sparking tools for this process.[1][3]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal the container with the spill cleanup materials and manage it as hazardous waste, requesting a pickup from your EHS department.
For large spills, or any spill that you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team immediately.
Caption: Spill Response Decision Workflow.
Final Disposal Pathway
Under no circumstances should Propane-1,3-diyl bis(3-oxobutanoate) or its waste be disposed of down the sanitary sewer or in regular trash.[6][7][9] This is a violation of EPA regulations and poses a significant environmental risk.
The final disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[4][6] Your institution's EHS department coordinates these services. Once your waste container is nearly full (approximately 90%), you must submit a chemical waste pickup request form to EHS.[8]
The most common and environmentally appropriate disposal method for combustible organic liquids like this is incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[4]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and scientific integrity. By following this guide, which integrates regulatory requirements with sound scientific principles, you can ensure that the disposal of Propane-1,3-diyl bis(3-oxobutanoate) is conducted safely, efficiently, and in full compliance with environmental laws. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
-
Safety Data Sheet for Propane . (2017, March 20). Praxair. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]
-
Safety Data Sheet for Ethyl Acetoacetate . Chemstock. [Link]
-
Material Safety Data Sheet for Ethyl Acetoacetate . (2013, February 12). Pharmco Products, Inc. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities . (2026, February 3). ACV Enviro. [Link]
-
How to Dispose of Chemical Waste . University of Colorado Boulder Environmental Health and Safety. [Link]
-
Material Safety Data Sheet for 1,3-Propanediol, 98% . (2005, October 3). Cole-Parmer. [Link]
-
Hazard Summary for Diketene . New Jersey Department of Health. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Safety Data Sheet for 1,3-Propanediol . Carl ROTH. [Link]
-
Safety Data Sheet for Propane . (2023, January 21). Air Liquide. [Link]
-
Material Safety Data Sheet for Propane . Petro-Canada. [Link]
-
Safety Data Sheet for Propane . (2021, January 25). Linde Gas. [Link]
-
Safety Data Sheet for Propane-1,2-diyl diacetate . (2023, March 12). AprintaPro GmbH. [Link]
-
Safety Data Sheet for Propane . REFCO Manufacturing Ltd. [Link]
-
Safety Data Sheet for BP Propane . (2021, April 22). BP. [Link]
-
Process safety management of highly hazardous chemicals . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Chemical Storage Requirements . Quora. [Link]
-
IDLH Value Profile for Diketene . Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet for Renewable Propane . REG. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. chemstock.ae [chemstock.ae]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
